molecular formula C9H19NO4 B8691770 2-(2-Boc-aminoethoxy)ethanol

2-(2-Boc-aminoethoxy)ethanol

Cat. No.: B8691770
M. Wt: 205.25 g/mol
InChI Key: IKPDNLJPUASMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Boc-aminoethoxy)ethanol is a useful research compound. Its molecular formula is C9H19NO4 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Boc-aminoethoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Boc-aminoethoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl 2-amino-3-(2-hydroxyethoxy)propanoate

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)7(10)6-13-5-4-11/h7,11H,4-6,10H2,1-3H3

InChI Key

IKPDNLJPUASMGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(COCCO)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Boc-aminoethoxy)ethanol: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug development and bioconjugation, precision and control at the molecular level are paramount. Among the vast toolkit of chemical reagents available to researchers, bifunctional linkers stand out for their critical role in connecting distinct molecular entities. 2-(2-Boc-aminoethoxy)ethanol, also known by synonyms such as N-Boc-PEG2-alcohol and tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate, has emerged as a cornerstone linker in this domain.[1][2][3] Its structure, featuring a terminal hydroxyl group and a Boc-protected amine connected by a short, hydrophilic diethylene glycol spacer, offers a unique combination of stability, reactivity, and favorable physicochemical properties.[1][4]

This guide provides an in-depth examination of the chemical properties of 2-(2-Boc-aminoethoxy)ethanol, offering field-proven insights into its application. We will explore its core characteristics, reactivity, and role in sophisticated applications like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), providing researchers with the foundational knowledge required for its effective implementation.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral characteristics is the bedrock of its successful application in synthesis. These properties dictate everything from solvent choice and reaction conditions to purification strategy and final product verification.

Physicochemical Data

The properties of 2-(2-Boc-aminoethoxy)ethanol are summarized in the table below. It typically presents as a colorless to light yellow clear liquid.[5] Its diethylene glycol backbone imparts significant water solubility, a crucial feature for many biological applications.[4][6]

PropertyValueSource(s)
CAS Number 139115-91-6[1][2][7]
Molecular Formula C₉H₁₉NO₄[1][2][5]
Molecular Weight 205.25 g/mol [1][2][5]
Appearance Colorless to light orange/yellow clear liquid[5]
Density 1.061 g/mL at 25 °C[1][3][5]
Boiling Point ~332.9 °C at 760 mmHg (Predicted)[1][5]
Refractive Index n20/D 1.454[1][3][5]
Solubility Soluble in water and polar organic solvents like Chloroform, DMSO, Ethyl Acetate, and Methanol (Slightly).[5][6][7]
Flash Point >110 °C[1][5]
Spectroscopic Signature

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a starting material or product.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear fingerprint. Key expected signals include a large singlet around δ 1.44 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The ethylene glycol protons appear as multiplets between δ 3.3 and 3.8 ppm. A broad singlet, often around δ 5.28 ppm, corresponds to the carbamate N-H proton.[5]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show a characteristic signal for the carbamate carbonyl at ~δ 156.1 ppm and the quaternary carbon of the Boc group around δ 79.2 ppm. The methyl carbons of the Boc group appear near δ 28.3 ppm. The four carbons of the ethoxyethanol backbone are typically found between δ 40.3 and 72.2 ppm.[5]

  • IR Spectroscopy: Infrared analysis reveals key functional groups. A strong, broad absorption band around 3200-3400 cm⁻¹ indicates the O-H stretch of the alcohol. A sharp peak near 1680-1710 cm⁻¹ is characteristic of the C=O stretch of the Boc-carbamate group.[5]

Reactivity and Synthetic Utility

The synthetic value of 2-(2-Boc-aminoethoxy)ethanol lies in its bifunctional nature, allowing for sequential and controlled chemical modifications.

The Two Faces of Reactivity
  • The Hydroxyl Terminus (-OH): This primary alcohol is a versatile nucleophile. It can be readily functionalized through various reactions:

    • Activation: Conversion to a better leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution.

    • Oxidation: To form an aldehyde or carboxylic acid for further conjugation (e.g., reductive amination or amide bond formation).

    • Etherification/Esterification: Direct coupling to electrophiles to form ethers or esters.

  • The Boc-Protected Amine Terminus (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of basic, nucleophilic, and reductive conditions.[8] Its key feature is its lability under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), which cleanly cleaves it to reveal the primary amine.[4][5][7] This free amine is then available for nucleophilic attack, most commonly for forming stable amide bonds with activated carboxylic acids.

This orthogonal reactivity—a stable but easily removable amine protection and a reactive hydroxyl group—is the cornerstone of its utility. It allows chemists to perform modifications at the hydroxyl end without disturbing the amine, and then, in a subsequent step, deprotect the amine for a second, distinct conjugation reaction.

Key Applications in Drug Development

The unique properties of this linker make it highly valuable in several cutting-edge areas of pharmaceutical research.

PROTACs and Molecular Glues

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9] The linker connecting the target-binding ligand and the E3-binding ligand is not merely a spacer; its length, flexibility, and composition are critical for the formation of a stable and productive ternary complex.[9][10]

2-(2-Boc-aminoethoxy)ethanol serves as an ideal foundational building block for PROTAC linkers.[4] Its hydrophilic PEG nature can improve the often-poor solubility of complex PROTAC molecules, enhancing cell permeability and overall pharmacokinetic properties.[4] Researchers can synthesize libraries of PROTACs with varying linker lengths by incorporating multiple units of this or similar PEG derivatives to empirically determine the optimal distance for efficient protein degradation.[10][]

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.[12] The linker's role is to ensure the ADC remains stable in circulation and releases the drug payload only upon internalization into the target cancer cell.[13] The hydrophilicity imparted by PEG linkers, derived from building blocks like 2-(2-Boc-aminoethoxy)ethanol, is a significant advantage.[14][] Many potent cytotoxic payloads are highly hydrophobic; conjugating them to an antibody can lead to aggregation and poor pharmacokinetics.[13] Incorporating hydrophilic PEG linkers mitigates this issue, allowing for a higher drug-to-antibody ratio (DAR) without compromising stability.[16]

Bioconjugation and Surface Modification

Beyond complex therapeutics, this linker is widely used to attach small molecules, such as fluorescent dyes, biotin tags, or chemical probes, to proteins and other biomolecules.[3][5] For example, it can be used to synthesize amphiphiles for DNA/siRNA delivery or to prepare reagents for specific cell labeling.[3][5] The PEG spacer helps to distance the attached molecule from the parent biomolecule, minimizing potential steric hindrance and preserving biological activity.

Exemplary Protocol: Activation of the Hydroxyl Group via Tosylation

To illustrate its practical use, this section provides a self-validating protocol for the activation of the hydroxyl group. This is a common first step before coupling the linker to another molecule via nucleophilic substitution.

Objective: To convert the terminal hydroxyl group of 2-(2-Boc-aminoethoxy)ethanol into a tosylate, an excellent leaving group.

Materials:

  • 2-(2-Boc-aminoethoxy)ethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA) with catalytic DMAP

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-(2-Boc-aminoethoxy)ethanol (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • Scientist's Rationale: Anhydrous conditions are critical because the tosyl chloride reagent is sensitive to water, which would hydrolyze it and reduce yield. The inert atmosphere prevents side reactions with atmospheric components. Cooling to 0 °C helps to control the exothermicity of the reaction and minimize side product formation.

  • Addition of Base and Reagent: To the stirred solution, add anhydrous pyridine (1.5 eq.). Then, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains close to 0 °C.

    • Scientist's Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst. An excess of base is used to ensure complete reaction.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The product spot should have a higher Rf value than the starting alcohol.

    • Self-Validation: TLC is a crucial self-validating step. The disappearance of the starting material spot and the appearance of a single, new product spot provides real-time confirmation that the reaction is proceeding as expected.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

    • Scientist's Rationale: The acid wash removes the excess pyridine base. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes.

    • Self-Validation: Column chromatography isolates the desired product from unreacted starting material and side products. Fractions should be analyzed by TLC to ensure purity before combining.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Workflow Visualization

The following diagram illustrates the logical flow of the tosylation protocol.

Tosylation_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_validation Validation start Dissolve Reagent 1 (Boc-NH-PEG2-OH) in Anhydrous DCM reagents Add Pyridine (Base) Add TsCl (Reagent 2) at 0 °C start->reagents Cool monitor Stir at RT (4-16h) Monitor by TLC reagents->monitor Warm workup Aqueous Washes (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄) Concentrate workup->dry purify Flash Column Chromatography dry->purify product Pure Tosylated Product purify->product analysis Characterize: ¹H NMR, MS product->analysis

Workflow for the tosylation of 2-(2-Boc-aminoethoxy)ethanol.

Safety and Handling

While the Boc-protected form is relatively benign, the deprotected parent compound, 2-(2-aminoethoxy)ethanol, is classified as corrosive and can cause severe skin and eye damage.[6][17][18] The Boc-protected version is classified as toxic if swallowed and causes skin and serious eye irritation.[2][19] Therefore, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][20] All manipulations should be performed in a well-ventilated chemical fume hood.[6] Store the reagent in a tightly sealed container in a dry, dark place at room temperature.[1][5]

Conclusion

2-(2-Boc-aminoethoxy)ethanol is far more than a simple chemical; it is a versatile and enabling tool for researchers in drug discovery and chemical biology. Its well-defined structure, predictable orthogonal reactivity, and beneficial physicochemical properties provide a reliable platform for constructing complex molecular architectures. From enhancing the properties of ADCs to forming the critical link in PROTACs, its importance cannot be overstated. A comprehensive understanding of its chemical properties, as detailed in this guide, is the first step toward leveraging its full potential to advance the next generation of therapeutics and chemical probes.

References

  • 2-(2-BOC-AMINOETHOXY)ETHANOL. lookchem. [Link]

  • 2-(2-Boc-aminoethoxy)ethanol | C9H19NO4 | CID 5220470. PubChem. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information. [Link]

  • PEGs and Antibody-drug Conjugates a Versatile Approach. ADC Review / Journal of Antibody-drug Conjugates. [Link]

  • What are PEG Linkers?. Creative Biolabs. [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. [Link]

  • Boc-PEG, Boc amine PEG linker, PEG Reagents. AxisPharm. [Link]

  • PROTAC Linkers. CD Bioparticles. [Link]

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. [Link]

  • Ethanol, 2-(2-ethoxyethoxy)-. NIST WebBook. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • 2.2.1 Analysis of ethanol using IR spectroscopy. The Open University. [Link]

Sources

Technical Guide: Commercial Sourcing and Validation of 2-(2-Boc-aminoethoxy)ethanol

[1][2][3][4]

Executive Summary

2-(2-Boc-aminoethoxy)ethanol (CAS: 139115-91-6), also known as N-Boc-PEG2-alcohol or PROTAC Linker 11 , is a critical heterobifunctional crosslinker in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] Its precise PEG2 spacer length provides essential water solubility and steric flexibility without introducing excessive hydrophilicity that could hamper membrane permeability.[4]

This guide provides a technical analysis of the commercial landscape for this reagent, moving beyond simple catalog listings to address purity profiling, supplier tiering, and self-validating quality control (QC) protocols . It is designed for medicinal chemists and CMC (Chemistry, Manufacturing, and Controls) leads who require high-fidelity starting materials to minimize downstream failure in complex bioconjugation campaigns.[2][4]

Part 1: Technical Profile & Critical Quality Attributes (CQAs)

Before selecting a supplier, one must define the "Fit-for-Purpose" specifications.[1][2][3][4] In early discovery, trace impurities may be acceptable; in late-stage optimization, they can lead to costly purification bottlenecks.[2][4]

Chemical Identity[1][2][4][5][6][7]
  • IUPAC Name: tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate[1][2][3][4][5][6]

  • CAS Number: 139115-91-6[1][2][3][5][7][8]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1][2][4]
  • Molecular Weight: 205.25 g/mol

  • Physical State: Colorless to pale yellow liquid (at 20°C).[2][4]

  • Key Functional Groups:

    • N-terminus: Boc-protected amine (acid-labile).[1][2][4][5][9]

    • C-terminus: Primary hydroxyl (nucleophilic, ready for activation/substitution).[2][4]

Stability & Handling Risks

This molecule is a short PEG derivative.[4] While generally stable, it exhibits hygroscopicity .

  • Oxidation Risk: The ether linkages are susceptible to slow oxidation to peroxides if stored improperly, which can degrade sensitive payloads (e.g., indole-containing warheads).[2][4]

  • Hydrolysis Risk: The Boc group is stable to base but sensitive to strong acids and elevated temperatures.

Part 2: Supplier Landscape Analysis[1][2][4][6]

The market is segmented into Catalog Suppliers (Speed/R&D focus) and Specialized Manufacturers (Scale/Purity focus).[2][4]

Comparative Supplier Matrix[1][4][6]
Supplier CategoryKey PlayersTypical ScalePurity SpecLead TimeBest For
Tier 1: Global Catalog Sigma-Aldrich (Merck), TCI Chemicals1g – 25g≥97% (GC/NMR)1-3 DaysRapid prototyping, Hit-to-Lead.[1][2][3][4]
Tier 2: PEG Specialists BroadPharm, Biopharma PEG100mg – 100g≥98%1-5 DaysComplex linker design, specific impurity profiling.[2][4]
Tier 3: Bulk/CRO Enamine, WuXi AppTec, JenKem100g – kgCustom2-4 WeeksScale-up, GMP-ready sourcing.[1][2][3][4]
Price vs. Specification Analysis
  • TCI Chemicals: Offers a highly competitive price point (approx.[4] $70 for 5g) with a >98% GC purity specification.[2][4] This is often the "Gold Standard" for medicinal chemistry labs.

  • Sigma-Aldrich: Typically prices higher (approx.[1][2][4] $100 for 5g) but offers robust supply chain reliability and comprehensive documentation (CoAs often include trace metal data).[2][4]

  • BroadPharm: Focuses on high-value, discrete PEG reagents.[2][4] While unit costs may be higher, their storage protocols (often -20°C) and specialized packaging reduce the risk of receiving degraded material.[1][2][4]

Strategic Sourcing Decision Tree

Use the following logic to determine the appropriate supplier tier for your project phase.

SupplierSelectionStartProject PhaseDiscoveryDiscovery / H2L(<5g needed)Start->DiscoveryScaleUpProcess Dev / GLP(>50g needed)Start->ScaleUpCatalogTier 1: Catalog(TCI/Sigma)Discovery->CatalogStandard Purity OKSpecialistTier 2: Specialist(BroadPharm/Biopharma)Discovery->SpecialistHigh Purity/Custom AnalysisScaleUp->SpecialistSpeed CriticalBulkTier 3: Bulk Manuf.(Enamine/JenKem)ScaleUp->BulkCost/GMP Critical

Figure 1: Decision matrix for sourcing 2-(2-Boc-aminoethoxy)ethanol based on project stage and requirements.

Part 3: Quality Control & Self-Validating Protocols

Relying solely on a Certificate of Analysis (CoA) is a risk.[2][4] Upon receipt of critical building blocks, execute the following Self-Validating QC Protocol .

The "Inert Loop" Handling Protocol
  • Storage: Store at -20°C or +4°C (depending on supplier rec) under Argon/Nitrogen.

  • Thawing: Allow the bottle to reach room temperature before opening to prevent condensation. Moisture initiates hydrolysis and interferes with sensitive coupling reactions (e.g., using EDC/NHS).[2][4]

Analytical Validation Workflow

Because this molecule lacks a strong UV chromophore (only the Boc carbonyl absorbs weakly at <210 nm), standard UV-HPLC is often insufficient.[1][2][4]

Recommended Method: 1H-NMR (Proton NMR) This is the most reliable method for identity and purity.[1][2][4]

  • Solvent: CDCl

    
     or DMSO-d
    
    
    .[1][2][4]
  • Key Signals to Validate:

    • Boc Group: Strong singlet at

      
       ~1.44 ppm (9H).
      
    • PEG Backbone: Multiplets between

      
       3.3 – 3.7 ppm.[2][4]
      
    • Carbamate NH: Broad singlet (exchangeable) around

      
       5.0 ppm (CDCl
      
      
      ) or higher (DMSO).[1][2][4]
  • Impurity Flag: Look for a second singlet near the Boc region (indicating free Boc-anhydride or bis-Boc byproducts) or extra triplets in the aromatic region (if protected with Benzyl groups in alternative routes).[1][2][4]

Secondary Method: TLC (Thin Layer Chromatography) [1][2][4]

  • Stain: Ninhydrin (will not stain Boc-protected amine directly; requires heating/acid to deprotect on plate) or Iodine/Permanganate (stains the PEG backbone).[1][2][4]

  • Condition: 5-10% Methanol in Dichloromethane (DCM).[1][2][4]

QC_WorkflowReceiptMaterial Receipt(Check Seal & Temp)VisualVisual Inspection(Must be Colorless/Pale Yellow)Receipt->VisualSamplingSampling(Under N2/Ar)Visual->SamplingNMR1H-NMR Analysis(CDCl3)Sampling->NMRTLCTLC (KMnO4 Stain)Sampling->TLCDecisionRelease for Synthesis?NMR->DecisionTLC->DecisionUseRelease to InventoryDecision->UsePassRejectQuarantine / ReturnDecision->RejectFail

Figure 2: Incoming Quality Control (IQC) workflow for PEG linkers.

Part 4: Application Context

Understanding why you are using this specific linker length is crucial for experimental design.

The "Goldilocks" Zone

In PROTAC design, linker length determines the ternary complex stability (Target-PROTAC-E3 Ligase).[1][2][4]

  • Too Short: Steric clash prevents ubiquitination.[4]

  • Too Long: Entropic penalty reduces binding affinity.[4]

  • Linker 11 (PEG2): Often provides the optimal distance (approx. 8-10 Å) for rigidifying the complex without "floppiness."[1][2][4]

Synthetic Utility

The terminal hydroxyl group is typically converted to:

  • Tosylate/Mesylate: For nucleophilic displacement by a warhead.[4]

  • Carboxylic Acid: Via Jones oxidation or TEMPO, for amide coupling.[4]

  • Aldehyde: Via Swern oxidation, for reductive amination.[4]

Caution: When activating the hydroxyl group (e.g., with Tosyl chloride), ensure the base used (e.g., TEA/Pyridine) does not cause elimination of the PEG chain, although this is less common with PEG2 than with longer chains.[4]

References

  • PubChem. 2-(2-Boc-aminoethoxy)ethanol Compound Summary. National Library of Medicine.[4] Available at: [Link][1][4]

An In-Depth Technical Guide to the Synthesis of 2-(2-Boc-aminoethoxy)ethanol: Routes, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-(2-Boc-aminoethoxy)ethanol, a valuable bifunctional linker molecule widely employed in pharmaceutical research and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other molecular probes.[1][2] We will delve into the prevalent synthetic methodologies, offering not just procedural details but also the underlying chemical principles and rationale for experimental design. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding and practical knowledge of the synthesis of this important chemical entity.

Introduction: The Significance of 2-(2-Boc-aminoethoxy)ethanol

2-(2-Boc-aminoethoxy)ethanol, also known as tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate, is a hetero-bifunctional molecule possessing a hydroxyl group and a Boc-protected amine, connected by a flexible diethylene glycol spacer.[1][3] This unique structure makes it an ideal building block in multi-step organic syntheses. The hydroxyl group allows for further derivatization, such as etherification or esterification, while the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the primary amine under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions.

Its utility is particularly pronounced in the synthesis of PROTACs, where it can serve as a component of the linker connecting a target protein ligand to an E3 ligase ligand. The hydrophilic nature of the ethylene glycol chain can also impart favorable solubility properties to the final conjugate.

This guide will explore the primary synthetic route to 2-(2-Boc-aminoethoxy)ethanol, which involves the protection of the commercially available 2-(2-aminoethoxy)ethanol. Furthermore, we will discuss the synthesis of this key starting material and propose an alternative, more convergent synthetic strategy.

The Predominant Synthetic Route: Direct Boc Protection

The most common and straightforward method for the synthesis of 2-(2-Boc-aminoethoxy)ethanol is the direct N-protection of 2-(2-aminoethoxy)ethanol using di-tert-butyl dicarbonate (Boc₂O).[2] This reaction is highly efficient and generally proceeds with excellent yield and purity.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine of 2-(2-aminoethoxy)ethanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected product and the release of tert-butanol and carbon dioxide as byproducts.[4]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine R-NH₂ intermediate R-NH₂(⁺)-C(O⁻)(OBoc)₂ amine->intermediate Nucleophilic Attack boc2o Boc-O-Boc boc2o->intermediate product R-NH-Boc intermediate->product Collapse & Proton Transfer byproducts t-BuOH + CO₂ intermediate->byproducts

Caption: Mechanism of Boc Protection.

Experimental Protocol

A well-established protocol for this transformation involves the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate in a suitable organic solvent, such as dichloromethane (DCM), at room temperature.[2]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane, slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-(2-Boc-aminoethoxy)ethanol as a colorless oil.[2]

Quantitative Data
ParameterValueReference
Starting Material 2-(2-aminoethoxy)ethanol[2]
Reagent Di-tert-butyl dicarbonate[2]
Solvent Dichloromethane[2]
Temperature Room Temperature[2]
Reported Yield 100%[2]
Characterization Data

The identity and purity of the synthesized 2-(2-Boc-aminoethoxy)ethanol can be confirmed by various spectroscopic methods.[2]

TechniqueKey Data
¹H NMR (400 MHz, CDCl₃) δ 5.28 (br s, 1H), 3.74 (br t, J = 4.1 Hz, 2H), 3.59-3.54 (m, 4H), 3.32-3.28 (m, 2H), 3.08 (br s, 1H), 1.44 (s, 9H)
¹³C NMR (100 MHz, CDCl₃) δ 156.1, 79.2, 72.2, 70.2, 61.5, 40.3, 28.3
IR (CH₂Cl₂) cm⁻¹ 3228 (br), 3035, 2927, 2855, 1523
LRMS (ESI) m/z 228.0 (M+ + Na)
HRMS (ESI) m/z Calculated for C₉H₂₀NO₄ (M+ + H): 206.1392, Found: 206.1390

Synthesis of the Precursor: 2-(2-Aminoethoxy)ethanol

The availability of the starting material, 2-(2-aminoethoxy)ethanol, is crucial. While commercially available, understanding its synthesis provides a more complete picture for large-scale production or when it is not readily accessible.

Route 1: Direct Amination of Diethylene Glycol

One industrial method for the synthesis of 2-(2-aminoethoxy)ethanol is the direct amination of diethylene glycol (DEG) with ammonia in the presence of a catalyst.[5] This process typically requires high temperatures and pressures.

Direct Amination DEG Diethylene Glycol Product 2-(2-Aminoethoxy)ethanol DEG->Product Catalyst, High T/P Ammonia NH₃ Ammonia->Product

Caption: Direct Amination of Diethylene Glycol.

Route 2: Gabriel Synthesis

A more classical and often higher-yielding laboratory-scale synthesis of 2-(2-aminoethoxy)ethanol involves the Gabriel synthesis.[6] This multi-step process offers a milder alternative to direct amination.

The key steps are:

  • Tosylation of Diethylene Glycol: Diethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) to form the corresponding monotosylate.

  • Reaction with Potassium Phthalimide: The tosylate is then reacted with potassium phthalimide to form N-[2-(2-hydroxyethoxy)ethyl]phthalimide.

  • Hydrazinolysis: The phthalimide protecting group is removed by reaction with hydrazine, yielding the desired 2-(2-aminoethoxy)ethanol.

Gabriel Synthesis DEG Diethylene Glycol Tosylate Monotosylate DEG->Tosylate 1. TsCl p-TsCl TsCl->Tosylate Phthalimide_Intermediate N-Substituted Phthalimide Tosylate->Phthalimide_Intermediate 2. KPhth Potassium Phthalimide KPhth->Phthalimide_Intermediate Amine_Product 2-(2-Aminoethoxy)ethanol Phthalimide_Intermediate->Amine_Product 3. Hydrazine Hydrazine Hydrazine->Amine_Product

Caption: Gabriel Synthesis of 2-(2-Aminoethoxy)ethanol.

Alternative Synthetic Strategy: One-Pot Reductive Amination and Boc Protection

For enhanced efficiency and to minimize purification steps, a one-pot synthesis of 2-(2-Boc-aminoethoxy)ethanol from a more readily available precursor can be envisioned. A plausible approach would be a tandem reductive amination of a suitable aldehyde followed by in-situ Boc protection.

Proposed One-Pot Synthesis

This proposed route would involve the reductive amination of 2-hydroxyacetaldehyde with an appropriate amino alcohol, followed by the addition of Boc anhydride in the same reaction vessel.

Conceptual Workflow:

  • In-situ Imine Formation: Reaction of 2-hydroxyacetaldehyde with a suitable amino alcohol (e.g., 2-aminoethanol) to form an imine intermediate.

  • Reductive Amination: Reduction of the imine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB).

  • In-situ Boc Protection: Addition of di-tert-butyl dicarbonate to the reaction mixture to protect the newly formed secondary amine.

While this specific one-pot synthesis for 2-(2-Boc-aminoethoxy)ethanol is not explicitly reported in the literature, the principles of tandem reductive amination and Boc protection are well-established.[4] This approach offers a potentially more convergent and atom-economical route.

One-Pot Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Boc Protection Aldehyde 2-Hydroxyacetaldehyde Imine Imine Intermediate Aldehyde->Imine Amine 2-Aminoethanol Amine->Imine Secondary_Amine 2-(2-Aminoethoxy)ethanol Imine->Secondary_Amine STAB STAB STAB->Secondary_Amine Final_Product 2-(2-Boc-aminoethoxy)ethanol Secondary_Amine->Final_Product Boc2O Boc₂O Boc2O->Final_Product

Caption: Proposed One-Pot Synthesis Workflow.

Conclusion and Future Perspectives

The synthesis of 2-(2-Boc-aminoethoxy)ethanol is a well-established process, with the direct Boc protection of 2-(2-aminoethoxy)ethanol being the most prevalent and efficient method. This guide has provided a detailed protocol for this route, along with a comprehensive overview of the synthesis of the key precursor. The exploration of a potential one-pot synthesis highlights the continuous drive for more efficient and sustainable chemical processes in drug discovery and development. As the demand for complex molecular architectures like PROTACs continues to grow, the development of novel and streamlined syntheses for crucial building blocks such as 2-(2-Boc-aminoethoxy)ethanol will remain an area of active research.

References

  • A Method for Synthesis of 2-(2-aminoethoxy) ethanol. (2021). Google Patents.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2012). Beilstein Journal of Organic Chemistry, 8, 1098–1103.
  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • 2-(2-Boc-aminoethoxy)ethanol | C9H19NO4 | CID 5220470. (n.d.). PubChem. Retrieved from [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2006). Google Patents.
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Chemical Technology: An Indian Journal, 10(4), 132-135.

Sources

Technical Deep Dive: 2-(2-Boc-aminoethoxy)ethanol in Precision Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2-(2-Boc-aminoethoxy)ethanol as a Molecular Spacer Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The "Goldilocks" Spacer

In the architecture of heterobifunctional molecules—particularly PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—the linker is never a passive bystander. It is a determinant of solubility, permeability, and ternary complex stability.

2-(2-Boc-aminoethoxy)ethanol (CAS: 139115-91-6), often abbreviated as N-Boc-PEG2-OH , represents a "Goldilocks" spacer.[1] With a backbone length of approximately 9–10 Å, it bridges the gap between steric relief and entropic penalty. Unlike longer PEG chains (PEG4–PEG8), which can introduce excessive flexibility and reduce oral bioavailability, this PEG2 unit offers a precise, hydrophilic offset that maintains the drug-like properties of the final conjugate.

This guide details the physicochemical logic, synthetic utility, and experimental protocols for deploying this spacer in high-value molecular design.

Physicochemical Properties & Design Logic[1]

Structural Attributes[2][3][4]
  • Heterobifunctionality: The molecule features two orthogonal handles:

    • Boc-Protected Amine: Acid-labile masking allows for purification and handling without premature polymerization.[1]

    • Primary Hydroxyl: A versatile nucleophile/electrophile precursor ready for activation (e.g., mesylation, oxidation).

  • Hydrophilicity: The ether oxygen atoms act as hydrogen bond acceptors, offsetting the lipophilicity of hydrophobic warheads (e.g., VHL ligands or cytotoxic payloads).

  • Conformational Dynamics: The ethylene glycol units adopt a gauche conformation, inducing a characteristic curvature that often favors the "wrapping" required in ternary complex formation (POI-PROTAC-E3).[1]

Comparison of PEG Spacers
Spacer TypeApprox Length (Å)LogP ContributionPrimary UtilityRisk Factors
Alkyl Chain (C4-C6)6–9 ÅHigh (+ Lipophilicity)Hydrophobic pocketsPoor solubility, aggregation
N-Boc-PEG2-OH ~9 Å Moderate (- Hydrophilicity) General Purpose / PROTACs Balanced profile
N-Boc-PEG4-OH~16 ÅLow (High Solubility)Surface coating, ADCsHigh entropic penalty for binding

Synthetic Workflows & Reactivity[1][3]

The utility of 2-(2-Boc-aminoethoxy)ethanol lies in its ability to undergo stepwise functionalization.[1] The standard workflow involves activating the hydroxyl group while the amine remains protected, followed by coupling and subsequent deprotection.

Master Workflow Diagram

The following diagram illustrates the divergent pathways for utilizing this spacer.

G Figure 1: Divergent synthetic pathways for N-Boc-PEG2-OH. Path 1 (Activation) is most common for ether formation. Start 2-(2-Boc-aminoethoxy)ethanol (Starting Material) Mesylate Intermediate A: Mesylate/Tosylate (Electrophile) Start->Mesylate MsCl, TEA (Activation) Acid Intermediate B: Carboxylic Acid (COOH) Start->Acid Jones Reagent or TEMPO/BAIB Free_Amine Free Amine Salt (NH3+) Start->Free_Amine TFA/DCM (Premature Deprotection) Alkyl_Ligand Ligand-Linker Conjugate (Boc-Protected) Mesylate->Alkyl_Ligand Nucleophilic Ligand (e.g., Phenol, Amine) Final_PROTAC Final PROTAC/Conjugate Alkyl_Ligand->Final_PROTAC 1. TFA (Deprotect) 2. Coupling to Ligand 2 Amide_Ligand Amide-Linked Conjugate Acid->Amide_Ligand Amine Ligand (HATU Coupling) Amide_Ligand->Final_PROTAC 1. TFA (Deprotect) 2. Coupling to Ligand 2

[1]

Experimental Protocols

Protocol A: Hydroxyl Activation via Mesylation

Context: Converting the hydroxyl group into a good leaving group (Mesylate) is the standard first step for attaching the spacer to a phenolic warhead (common in PROTACs targeting kinases).

Reagents:

  • 2-(2-Boc-aminoethoxy)ethanol (1.0 equiv)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1][3]

  • Triethylamine (TEA) (1.5 equiv)[1][3]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-Boc-aminoethoxy)ethanol in anhydrous DCM (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the exotherm and prevents side reactions with the Boc group.

  • Base Addition: Add TEA dropwise.

  • Activation: Add MsCl dropwise over 10 minutes. The solution may turn slightly cloudy due to TEA·HCl salt formation.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

  • Validation (TLC): Check TLC (50% EtOAc/Hexane). The product (Mesylate) will have a slightly higher Rf than the starting alcohol. Stain with Ninhydrin (active for Boc-amines upon heating) or Hanessian’s Stain (excellent for PEG chains).[1]

  • Workup: Wash with cold 1M HCl (rapidly, to remove TEA without deprotecting Boc), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Result: The resulting oil is typically used immediately in the next alkylation step without column chromatography to minimize hydrolysis.

Protocol B: Orthogonal Boc Deprotection

Context: Once the spacer is attached to "Ligand A" via the ether linkage, the amine must be exposed to couple "Ligand B".

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[1]

  • DCM or Dioxane[1]

Methodology:

  • Dissolution: Dissolve the Boc-protected intermediate in DCM (for TFA method) or Dioxane (for HCl method).

  • Acidolysis:

    • Method A (TFA): Add TFA to a final concentration of 20% v/v in DCM.[1] Stir at RT for 1–2 hours.[1][4]

    • Method B (HCl): Add 4M HCl in dioxane (10 equiv). Stir at RT for 1 hour.

  • Monitoring: Monitor by LC-MS. The mass will shift by -100 Da (loss of Boc).[1]

  • Workup (Critical):

    • Remove solvent/acid under reduced pressure.[1][3]

    • Azeotroping: Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA/HCl.[1] Residual acid will kill the yield of the subsequent amide coupling reaction.

    • Self-Validating Step: The resulting amine salt should be a solid or a thick gum.[1] If it smells of acid, dry further.

Application in Drug Discovery: PROTAC Design

In PROTAC design, the linker length determines the "zone of ubiquitination." If the linker is too short, the E3 ligase and Target Protein (POI) clash, preventing complex formation. If too long, the complex is entropically unfavorable.

Case Study: VHL-Based Degraders When designing a degrader using the VHL ligand (which has a solvent-exposed hydroxyproline tail), 2-(2-Boc-aminoethoxy)ethanol is often the starting point.[1]

  • Attachment: The hydroxyl of the spacer is converted to a tosylate.

  • Alkylation: The VHL ligand (phenolic derivative) displaces the tosylate (Sn2 reaction).[1]

  • Extension: The Boc is removed, and the free amine is coupled to a carboxylic acid derivative of the Warhead (e.g., JQ1-acid for BRD4).

Visualizing the Ternary Logic:

PROTAC Figure 2: The structural role of the PEG2 spacer in mediating the ternary complex. The spacer prevents steric clash between the POI and E3 Ligase. cluster_molecule PROTAC Molecule (Heterobifunctional) POI Target Protein (e.g., BRD4) Warhead Warhead Ligand POI->Warhead Binding Linker PEG2 Spacer (From N-Boc-PEG2-OH) Warhead->Linker Amide Bond E3_Ligand E3 Ligand (e.g., VHL/CRBN) Linker->E3_Ligand Ether Bond E3 E3 Ubiquitin Ligase E3_Ligand->E3 Recruitment Ub Ubiquitin Transfer E3->Ub Catalysis Ub->POI Degradation Signal

Troubleshooting & Best Practices

IssueProbable CauseSolution
Low Yield in Mesylation Hydrolysis of MsCl or presence of water.[1]Use strictly anhydrous DCM and fresh MsCl.[1] Keep at 0°C during addition.
Incomplete Alkylation Steric hindrance or poor nucleophilicity of the ligand.Switch to Tosylate (better leaving group stability) or use Cs₂CO₃ in DMF at 60°C to drive the Sn2 reaction.[1]
Boc Loss during Workup Acidic aqueous washes were too prolonged.[1]Perform acid washes (to remove TEA) rapidly (<1 min) and immediately neutralize with NaHCO₃.[1]
Product is an Oil PEG derivatives are often oils.[1]Do not rely on crystallization.[1] Purify via Flash Chromatography (DCM:MeOH gradients) or Reverse Phase HPLC.[1]

References

  • CymitQuimica. 2-(2-BOC-AMINOETHOXY)ETHANOL Properties and Applications.

  • Biopharma PEG. Boc-NH-PEG2-OH: A Short PEG Linker for PROTACs. [1][5]

  • Sigma-Aldrich. 2-[2-(Boc-amino)ethoxy]ethanol Product Sheet and Protocols. [1]

  • BOC Sciences. Linker Design Strategies for PROTACs.

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Drug Discovery Today.[1] (Contextual citation for linker length logic)

Sources

Methodological & Application

Application Note & Protocols: Crafting Novel Amphiphiles for DNA/siRNA Delivery Using 2-(2-Boc-aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced Non-Viral Gene Delivery Vectors

The therapeutic promise of DNA and small interfering RNA (siRNA) hinges on their safe and efficient delivery to target cells. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have fueled the development of non-viral alternatives. Cationic lipids and amphiphiles have emerged as a leading class of synthetic vectors, capable of self-assembling with nucleic acids to form nanoparticles that facilitate cellular uptake and endosomal escape.[][2]

This guide focuses on the strategic use of 2-(2-Boc-aminoethoxy)ethanol as a versatile building block for the synthesis of novel cationic amphiphiles. Its unique structure, featuring a hydroxyl group for lipid tail conjugation, a Boc-protected amine for controlled deprotection to reveal the cationic headgroup, and an ethoxy linker, offers a modular platform for designing tailored gene delivery vehicles. We will explore the rationale behind its use, provide detailed protocols for synthesis and formulation, and outline key characterization and in vitro evaluation techniques.

The Strategic Advantage of 2-(2-Boc-aminoethoxy)ethanol in Amphiphile Design

The design of effective cationic amphiphiles revolves around the careful balance of a hydrophilic cationic headgroup and a hydrophobic lipid tail.[2] 2-(2-Boc-aminoethoxy)ethanol provides a strategic starting point for several reasons:

  • Modular Synthesis: The distinct reactivity of the hydroxyl and Boc-protected amine groups allows for a stepwise and controlled synthesis. The hydroxyl group serves as an anchor point for attaching hydrophobic lipid tails through various linkage chemistries (e.g., ether, ester).

  • Tunable Cationic Headgroup: The Boc protecting group offers a stable intermediate that can be efficiently removed in the final step to unveil the primary amine. This amine, protonated at physiological pH, provides the positive charge necessary for electrostatic complexation with negatively charged nucleic acids.[]

  • Biocompatibility and Linker Flexibility: The ethoxy linker can influence the spacing and flexibility between the headgroup and the lipid tail, which can impact the stability and transfection efficiency of the resulting nanoparticles.[2]

Synthesis of a Representative Amphiphile from 2-(2-Boc-aminoethoxy)ethanol

While numerous variations are possible, this section details a representative two-step protocol for synthesizing a cationic amphiphile by conjugating two fatty acid tails to the 2-(2-Boc-aminoethoxy)ethanol headgroup. This approach is based on established chemical principles for the synthesis of similar cationic lipids.

Part 1: Conjugation of Lipid Tails

The first step involves the attachment of hydrophobic fatty acid chains to the hydroxyl group of 2-(2-Boc-aminoethoxy)ethanol. Here, we propose an esterification reaction with a fatty acid chloride, a common method for forming ester linkages.

Protocol 1: Esterification of 2-(2-Boc-aminoethoxy)ethanol with Oleoyl Chloride

Materials:

  • 2-(2-Boc-aminoethoxy)ethanol

  • Oleoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-(2-Boc-aminoethoxy)ethanol (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution. TEA acts as a base to neutralize the HCl generated during the reaction.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add oleoyl chloride (1.05 equivalents) dropwise to the stirred solution. The addition of the acid chloride should be done carefully to control the reaction exotherm.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the Boc-protected amphiphile.[4]

Part 2: Deprotection of the Amine Headgroup

The final step is the removal of the Boc protecting group to expose the primary amine, rendering the amphiphile cationic. This is typically achieved under acidic conditions.

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected amphiphile from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve the purified Boc-protected amphiphile in anhydrous DCM in a round-bottom flask.

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of DCM and TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the completion of the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting cationic amphiphile can be further purified if necessary, often by precipitation or washing with a non-polar solvent to remove any remaining impurities.

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Lipid Tail Conjugation cluster_step2 Step 2: Deprotection start 2-(2-Boc-aminoethoxy)ethanol reaction1 Esterification start->reaction1 reagent1 Oleoyl Chloride, TEA, DCM reagent1->reaction1 product1 Boc-Protected Amphiphile reaction1->product1 reaction2 Acidic Deprotection product1->reaction2 reagent2 TFA, DCM reagent2->reaction2 product2 Cationic Amphiphile reaction2->product2

Caption: A two-step synthesis of a cationic amphiphile.

Formulation of Amphiphile/Nucleic Acid Nanoparticles

The synthesized cationic amphiphiles can be formulated into nanoparticles with DNA or siRNA through self-assembly. The thin-film hydration method is a widely used and straightforward technique.[5]

Protocol 3: Nanoparticle Formulation by Thin-Film Hydration

Materials:

  • Synthesized cationic amphiphile

  • Helper lipid (e.g., DOPE or cholesterol)

  • PEGylated lipid (optional, for stability)

  • Chloroform or another suitable organic solvent

  • DNA or siRNA solution in an appropriate buffer (e.g., RNase-free water or citrate buffer)

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolve the cationic amphiphile, helper lipid (e.g., at a 1:1 molar ratio with the cationic lipid), and PEGylated lipid (if used, e.g., 1-5 mol%) in chloroform in a round-bottom flask. The inclusion of a helper lipid like DOPE can enhance endosomal escape.[6]

  • Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator.

  • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the DNA or siRNA solution by vortexing. The amount of nucleic acid should be calculated based on the desired N/P ratio (the molar ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid).

  • The resulting suspension of multilamellar vesicles can be downsized to form smaller, more uniform nanoparticles by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Diagram of Nanoparticle Self-Assembly

NanoparticleFormation cluster_components Components amphiphile Cationic Amphiphile assembly Self-Assembly (Electrostatic Interactions) amphiphile->assembly nucleic_acid DNA/siRNA nucleic_acid->assembly nanoparticle Nanoparticle assembly->nanoparticle

Caption: Self-assembly of cationic amphiphiles and nucleic acids.

Physicochemical Characterization of Nanoparticles

Thorough characterization of the formulated nanoparticles is crucial to ensure their suitability for gene delivery.[7][8]

ParameterTechniqueRationale
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Particle size influences cellular uptake and biodistribution. A low PDI indicates a homogenous population of nanoparticles.[9]
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the nanoparticles. A positive zeta potential is required for binding to the negatively charged cell membrane.[9]
Nucleic Acid Encapsulation Efficiency Spectrophotometry (e.g., PicoGreen or RiboGreen assay)Determines the percentage of DNA or siRNA that is successfully encapsulated within the nanoparticles.[6]
Morphology Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM)Visualizes the shape and structure of the nanoparticles.[7]

In Vitro Evaluation of Transfection Efficiency

The ultimate test of the synthesized amphiphiles is their ability to deliver their nucleic acid cargo into cells and elicit a biological response.

Protocol 4: In Vitro Transfection and Gene Knockdown (for siRNA)

Materials:

  • Formulated siRNA nanoparticles

  • Target cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • Reagents for quantifying gene expression (e.g., qRT-PCR primers, antibodies for western blotting)

  • Reagents for cytotoxicity assay (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare serial dilutions of the siRNA nanoparticle formulations in serum-free medium.

    • Remove the culture medium from the cells and replace it with the nanoparticle-containing medium.

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C.

    • After the incubation period, replace the transfection medium with complete culture medium.

  • Gene Knockdown Analysis:

    • After 24-72 hours post-transfection, lyse the cells and isolate the total RNA or protein.

    • Quantify the expression of the target gene using qRT-PCR (for mRNA levels) or Western blotting (for protein levels). Compare the expression levels to cells treated with a negative control siRNA.

  • Cytotoxicity Assay:

    • In a parallel plate, assess the viability of the cells after treatment with the nanoparticle formulations using an MTT or PrestoBlue assay to determine the toxicity of the delivery system.[10]

Diagram of Cellular Uptake and Endosomal Escape

CellularUptake nanoparticle Cationic Nanoparticle endocytosis Endocytosis nanoparticle->endocytosis 1. Binding cell_membrane Cell Membrane endosome Endosome endocytosis->endosome 2. Internalization escape Endosomal Escape (Proton Sponge Effect) endosome->escape 3. pH Drop cytoplasm Cytoplasm escape->cytoplasm 4. Membrane Disruption release siRNA Release cytoplasm->release risc RISC Loading & Gene Silencing release->risc

Caption: Mechanism of nanoparticle-mediated siRNA delivery.

Conclusion

2-(2-Boc-aminoethoxy)ethanol serves as a valuable and adaptable starting material for the rational design and synthesis of novel cationic amphiphiles for DNA and siRNA delivery. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to develop and evaluate their own delivery systems. By systematically modifying the lipid tails and optimizing the formulation parameters, it is possible to create highly efficient and biocompatible non-viral vectors for a wide range of gene therapy applications.

References

  • Mendonça, M.C.P., et al. (2020). The in vivo toxicological profile of cationic solid lipid nanoparticles. Drug Deliv. Transl. Res., 10, 34–42. [Link]

  • Lee, E. R., et al. (2012). Synthesis of novel cholesterol-based cationic lipids for gene delivery. Bioorganic & Medicinal Chemistry Letters, 22(1), 169-172. [Link]

  • Mintzer, M. A., & Simanek, E. E. (2023). Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Den. International Journal of Molecular Sciences, 24(22), 16104. [Link]

  • Simões, S., et al. (2004). The design of cationic lipids for gene delivery. Expert opinion on drug delivery, 1(2), 237-254. [Link]

  • Khatri, N., et al. (2014). Lipid-mediated DNA and siRNA Transfection Efficiency Depends on Peptide Headgroup. Soft Matter, 10(31), 5726-5735. [Link]

  • Lee, J. B., et al. (2019). The valency of fatty acid conjugates impacts siRNA pharmacokinetics, distribution, and efficacy in vivo. Journal of Controlled Release, 303, 218-227. [Link]

  • Montis, C., et al. (2019). Physico-chemical and morphological characterization of liposomes. ResearchGate. [Link]

  • Li, Z., et al. (2012). Synthesis of Shape Amphiphiles Based on POSS Tethered with Two Symmetric/Asymmetric Polymer Tails via Sequential “Grafting-From” and Thiol–Ene “Click” Chemistry. Macromolecules, 45(15), 5984-5995. [Link]

  • Datta, S., et al. (2019). Physicochemical characterization of dual action liposomal formulations: anticancer and antimicrobial. Scientific reports, 9(1), 1-13. [Link]

  • Cadinoiu, A. N., et al. (2023). Development and Characterization of Liposome-Based Dermocosmetic Formulations with Red Grape Pomace and Polygonum cuspidatum Extracts. Cosmetics, 10(4), 115. [Link]

  • Wang, Y., et al. (2021). Preparation and Preliminary Evaluation of Dual-functional Nanoparticles for MRI and siRNA Delivery. Current pharmaceutical biotechnology, 22(11), 1496-1504. [Link]

  • Osborn, M. F., & Khvorova, A. (2019). The valency of fatty acid conjugates impacts siRNA pharmacokinetics, distribution, and efficacy in vivo. Journal of controlled release, 303, 218-227. [Link]

  • Li, Z., et al. (2012). Synthesis of Shape Amphiphiles Based on POSS Tethered with Two Symmetric/Asymmetric Polymer Tails via Sequential “Grafting-from” and Thiol–Ene “Click” Chemistry. ResearchGate. [Link]

  • Rademacker, S., et al. (2025). The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery. European Journal of Pharmaceutical Sciences, 212, 107182. [Link]

  • Osborn, M. F., & Khvorova, A. (2018). Improving siRNA Delivery In Vivo Through Lipid Conjugation. Nucleic acid therapeutics, 28(3), 135-141. [Link]

  • Wang, X., & De Camilli, P. (2023). Liposome preparation. protocols.io. [Link]

  • Tanaka, Y., et al. (2020). Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking. Langmuir, 36(44), 13393-13400. [Link]

  • Bhatia, G. (2021). Characterization of amylose lipid complexes and their effect on the corn dry grind process. University of Illinois at Urbana-Champaign. [Link]

  • Deshayes, S., et al. (2013). Optimization of peptide amphiphile-lipid raft interaction by changing peptide amphiphile lipophilicity. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1828(2), 521-530. [Link]

Sources

Application Note: Optimized Strategies for the Deprotection of 2-(2-(Boc-amino)ethoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-(2-(Boc-amino)ethoxy)ethanol (CAS: 139115-91-6) is a critical "PEG-2" spacer used frequently in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and biotinylated probes. While the tert-butyloxycarbonyl (Boc) group is a standard amine protector, its removal in this specific substrate presents a unique dichotomy: the reaction is chemically simple, but the product isolation is physically difficult.

The resulting free amine, 2-(2-aminoethoxy)ethanol (Diglycolamine) , is a highly polar, hygroscopic, and water-miscible oil. Standard aqueous workups (e.g., bicarbonate wash) often result in significant product loss into the aqueous phase. Furthermore, the presence of a primary hydroxyl group introduces the risk of acid-catalyzed esterification during deprotection.

This guide details three validated protocols to address these challenges, ensuring high yield and purity without laborious column chromatography.

Mechanistic Insight & Risk Assessment

The deprotection follows an E1 elimination mechanism. The acid protonates the carbamate carbonyl, leading to the collapse of the tert-butyl cation, releasing CO₂ and isobutylene.

Critical Quality Attribute (CQA) Risks:
  • TFA Esterification: When using Trifluoroacetic Acid (TFA), the primary alcohol on the PEG chain can react to form a trifluoroacetate ester (

    
    ). This impurity often co-elutes with the product and is invisible in standard LC-MS unless specifically looked for (mass +96 Da shift).
    
  • Cation Alkylation: The generated tert-butyl cation (

    
    ) is an electrophile.[1] While less critical here than in peptide chemistry (no Trp/Tyr residues), it can theoretically alkylate the terminal oxygen.
    
  • Hygroscopicity: The resulting amine salts (TFA or HCl) are extremely hygroscopic. Handling in high-humidity environments will lead to deliquescence (turning into a sticky oil).

Visualization: Reaction Pathway & Side Reactions

BocDeprotection Start 2-(2-(Boc-amino)ethoxy)ethanol Inter Protonated Intermediate Start->Inter + H+ Cation t-Butyl Cation (tBu+) Inter->Cation Elimination Product 2-(2-aminoethoxy)ethanol (Salt Form) Inter->Product - CO2 Isobutylene (Gas) Isobutylene (Gas) Cation->Isobutylene (Gas) - H+ SideProd TFA Ester Impurity (R-O-COCF3) Product->SideProd + TFA (excess) (Esterification Risk)

Figure 1: Mechanistic pathway of Boc cleavage showing the primary elimination route and the risk of secondary esterification at the hydroxyl terminus.

Experimental Protocols

Method A: The "Discovery Scale" Standard (TFA/DCM)

Best for: Small scale (<1g), rapid synthesis, where traces of TFA salt are acceptable.

Rationale: Dichloromethane (DCM) solubilizes the starting material well. Triethylsilane (TES) or water is added as a scavenger to quench the t-butyl cation, preventing alkylation of the alcohol.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-(2-(Boc-amino)ethoxy)ethanol in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add 2.5% v/v water (or Triethylsilane) to the solution.

    • Note: Water is preferred here as it also hydrolyzes potential TFA esters.

  • Acidification: Cool to 0°C. Slowly add TFA to reach a final ratio of 1:1 or 1:2 (TFA:DCM).

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC (stain with Ninhydrin; free amine turns purple/red) or LC-MS.

  • Workup (The "Dry" Method):

    • Concentrate the mixture in vacuo to an oil.

    • Co-evaporation: Add Toluene (3x) and evaporate to remove residual TFA azeotropically.

    • Precipitation: Redissolve the oily residue in a minimum amount of MeOH or DCM (0.5 mL), then add excess cold Diethyl Ether (Et₂O) or MTBE with vigorous stirring.

    • Isolation: Decant the solvent or centrifuge. The product remains as a viscous oil or semi-solid TFA salt.

Self-Validating Step (NMR): Check ¹H NMR (D₂O). If a triplet appears near 4.5 ppm, you have formed the TFA ester. Remedy: Treat with mild aqueous base (NaHCO₃) or stir in MeOH/H₂O for 1 hour to hydrolyze the ester back to the alcohol.

Method B: The "Process Scale" Salt Form (HCl/Dioxane)

Best for: >1g scale, storage stability, biological applications (avoids toxic TFA).

Rationale: HCl generates a defined hydrochloride salt which is often more crystalline and less hygroscopic than the TFA salt. Dioxane is used because the starting material is soluble, but the product salt often precipitates out.

Protocol:

  • Dissolution: Dissolve substrate in dry 1,4-Dioxane (or EtOAc for greener alternative).

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equivalents) at 0°C.

    • Safety: Do not use aqueous HCl; water makes isolation difficult here.

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup:

    • The product may precipitate as a white sticky solid or gum.

    • Dilute with excess Diethyl Ether or Hexanes to force precipitation.

    • Filter under Nitrogen (hygroscopic!) or decant supernatant.

    • Dry under high vacuum for 24 hours to remove dioxane traces.

Method Comparison Table
FeatureMethod A: TFA / DCMMethod B: HCl / Dioxane
Reagent Availability HighHigh
Reaction Time Fast (30 min)Medium (1-2 h)
Side Reactions High risk of O-trifluoroacetylationLow risk
Product Form Viscous Oil (TFA Salt)Hygroscopic Solid/Gum (HCl Salt)
Purification Precipitation / Toluene AzeotropeFiltration / Decantation
Suitability Early Discovery / NMR scaleScale-up / Biological Assays

Decision Logic for Method Selection

Use the following decision tree to select the appropriate protocol based on your downstream application.

MethodSelection Start Start: 2-(2-(Boc-amino)ethoxy)ethanol Q1 Downstream Application? Start->Q1 PathA Peptide Coupling / Chemical Synthesis Q1->PathA Synthesis PathB Biological Assay / Cell Culture Q1->PathB Bio/Pharma MethodA Method A: TFA/DCM (Fast, soluble salt) PathA->MethodA MethodB Method B: HCl/Dioxane (Non-toxic counterion) PathB->MethodB Check Check 1H NMR for Ester? MethodA->Check Mandatory Step Proceed Proceed Check->Proceed Clean Hydrolysis (MeOH/H2O) Hydrolysis (MeOH/H2O) Check->Hydrolysis (MeOH/H2O) Ester Found

Figure 2: Decision matrix for selecting the optimal deprotection strategy.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (The definitive guide on Boc chemistry and stability).

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research. (Detailed mechanics of scavenging t-butyl cations).

  • Han, G., et al. (2001). Recent development of peptide coupling reagents in organic synthesis. (Context for handling polar amino-alcohol linkers).

  • Common Organic Chemistry. (2023). Boc Deprotection Mechanism (TFA).[1][3][4] (Mechanistic validation).

Sources

Advanced Linker Strategy: Incorporating 2-(2-Boc-aminoethoxy)ethanol into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2-(2-Boc-aminoethoxy)ethanol (also known as


-Boc-2-(2-aminoethoxy)ethanol or Boc-PEG2-OH) represents a critical strategy in modern peptide engineering, particularly for improving solubility, reducing aggregation, and designing Proteolysis Targeting Chimeras (PROTACs).

However, a fundamental chemical challenge exists: Standard Solid-Phase Peptide Synthesis (SPPS) relies on the reaction between a carboxylic acid and an amine to form an amide bond. The target compound possesses a terminal hydroxyl group (-OH) , which is unreactive toward peptide amines under standard HATU/DIC coupling conditions.

This guide details the two industry-validated protocols to overcome this limitation:

  • Oxidative Conversion: Transforming the alcohol into a carboxylic acid (Boc-PEG2-COOH) for standard amide linkage.

  • Carbonate Activation: Converting the alcohol into an active carbonate for carbamate (urethane) linkage.

Strategic Analysis: Selecting the Linkage Chemistry

Before initiating synthesis, the researcher must decide on the type of chemical bond required between the linker and the peptide N-terminus.

FeatureRoute A: Amide Linkage Route B: Carbamate Linkage
Chemical Structure Peptide-NH-CO-CH₂-O-PEG...Peptide-NH-CO-O-CH₂-CH₂-O-PEG...
Stability High (Protease resistant)High (Similar to Boc/Fmoc protection)
Reagent Requirement Requires Oxidation of Alcohol to AcidRequires Activation with DSC
Atom Economy Loses 2 protons (Oxidation)Adds Carbonyl (C=O) spacer
Common Application Standard Peptide SpacersPROTACs, Urea-linked drugs

Protocol A: Oxidative Conversion to Carboxylic Acid

Objective: Convert 2-(2-Boc-aminoethoxy)ethanol into [2-(2-Boc-aminoethoxy)ethoxy]acetic acid (Boc-AEEA). This allows the linker to be used as a standard "amino acid" in automated synthesizers.

Mechanism

We utilize a TEMPO-mediated oxidation .[1][2] This is superior to Jones oxidation (CrO₃) as it is milder, prevents Boc-deprotection, and avoids heavy metal contamination.

Reagents
  • Starting Material: 2-(2-Boc-aminoethoxy)ethanol (1.0 eq)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 eq)

  • Co-oxidant: BAIB (Bis(acetoxy)iodo)benzene (2.2 eq) OR NaClO₂/NaOCl.

  • Solvent: Acetonitrile (ACN) / Water (1:1 v/v).

Step-by-Step Procedure
  • Dissolution: Dissolve 10 mmol of 2-(2-Boc-aminoethoxy)ethanol in 50 mL of ACN:H₂O (1:1).

  • Catalyst Addition: Add TEMPO (31 mg, 0.2 mmol) and stir at room temperature for 5 minutes.

  • Oxidant Addition: Add BAIB (7.08 g, 22 mmol) in portions over 20 minutes. The reaction is slightly exothermic; maintain temperature <30°C using a water bath if necessary.

  • Monitoring: Stir for 4–6 hours. Monitor by TLC (stained with Ninhydrin or KMnO₄) or LC-MS. Look for the mass shift:

    
     (Conversion of -CH₂OH to -COOH).
    
  • Quenching: Quench with 10 mL of 10% aqueous Na₂S₂O₃.

  • Extraction: Acidify to pH 3 with 1M HCl (carefully, to avoid Boc removal). Extract immediately with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. The resulting oil usually crystallizes upon standing or can be used directly.

    • Yield Target: >85%

Protocol B: Activation for Carbamate Linkage

Objective: Activate the hydroxyl group as an


-hydroxysuccinimidyl (NHS) carbonate. This species reacts with the peptide N-terminus to form a stable Carbamate bond.
Reagents
  • Starting Material: 2-(2-Boc-aminoethoxy)ethanol (1.0 eq)

  • Activator:

    
    -Disuccinimidyl carbonate (DSC) (1.5 eq)
    
  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Anhydrous Acetonitrile (ACN) or DCM.

Step-by-Step Procedure
  • Setup: In a dry round-bottom flask under Nitrogen, dissolve 2-(2-Boc-aminoethoxy)ethanol (5 mmol) in 25 mL anhydrous ACN.

  • Activation: Add TEA (1.05 mL, 7.5 mmol) followed by DSC (1.92 g, 7.5 mmol).

  • Reaction: Stir at room temperature for 3–12 hours.

    • Note: The reaction forms the mixed carbonate.

  • Workup: Dilute with DCM, wash with 0.1M KHSO₄ (acidic wash removes TEA and unreacted NHS). Dry over Na₂SO₄ and concentrate.

  • Storage: The resulting Boc-PEG2-NHS carbonate is moisture sensitive. Store at -20°C under Argon or use immediately.

SPPS Integration: Coupling to the Resin

Once you have either the Acid (Protocol A) or the Carbonate (Protocol B) , integration into SPPS is straightforward.

Workflow Diagram

G cluster_0 Route A: Amide Linkage cluster_1 Route B: Carbamate Linkage Start Start: Boc-PEG2-OH Oxidation TEMPO Oxidation Start->Oxidation Activation DSC Activation Start->Activation AcidProduct Boc-PEG2-COOH Oxidation->AcidProduct CouplingA DIC/Oxyma Coupling AcidProduct->CouplingA Final Peptide-Linker-Boc CouplingA->Final Amide Bond CarbProduct Boc-PEG2-NHS Carbonate Activation->CarbProduct CouplingB Direct Amine Attack CarbProduct->CouplingB CouplingB->Final Carbamate Bond

Figure 1: Decision tree for incorporating Boc-PEG2-OH into solid-phase workflows.

Coupling Protocols
Method A: Coupling the Acid (Standard SPPS)

Use this if you followed Protocol A.

  • Resin Prep: Swell resin (e.g., Rink Amide, 0.1 mmol scale) in DMF. Deprotect Fmoc (20% Piperidine) if necessary.[3]

  • Cocktail: Mix Boc-PEG2-COOH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Alternative: Use DIC (3 eq) / Oxyma Pure (3 eq) to reduce racemization risk (though minimal for PEG).

  • Reaction: Add to resin. Shake for 1–2 hours.

  • QC: Perform Kaiser Test. If blue (incomplete), recouple.

Method B: Coupling the Carbonate (Carbamate Formation)

Use this if you followed Protocol B.

  • Resin Prep: Ensure the N-terminal amine on the resin is free (Fmoc removed) and neutral. Wash resin with 5% DIPEA/DMF to ensure the amine is deprotonated.

  • Coupling: Dissolve Boc-PEG2-NHS Carbonate (3 eq) in DMF. Add DIPEA (2 eq).

  • Reaction: Add to resin. Shake for 4–16 hours (Carbamate formation is slower than amide coupling).

  • QC: Kaiser Test (Ninhydrin) or Chloranil test (for secondary amines).

Quality Control & Troubleshooting

Analytical Data Summary
ParameterBoc-PEG2-OH (Start)Boc-PEG2-COOH (Acid)Boc-PEG2-NHS (Active)
MW ( g/mol ) 247.3~261.3~388.4
Key NMR Signal

3.7 (CH₂-OH )

4.1 (CH₂-COOH )

2.8 (Succinimide)
Solubility High (DCM, MeOH)High (DMF, Water)Mod (DCM, ACN)
Common Issues
  • Incomplete Coupling (Route B): NHS carbonates are less reactive than HATU-activated esters.

    • Fix: Increase temperature to 40°C or extend time to overnight.

    • Fix: Ensure no primary amines (like Tris scavengers) are present in the solvent.

  • Boc Loss during Workup (Route A): If the acidification in Protocol A is too strong (pH < 2), the Boc group may cleave.

    • Fix: Use Citric Acid (5%) instead of HCl for acidification.

  • Esterification Side Reaction: If using the alcohol directly with standard coupling agents (HATU), you may form an unstable ester bond with the resin's carboxylic acid (if any). This is why pre-activation is mandatory.

References

  • Boc-PEG Linkers in PROTACs : An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs.[4] EBioMedicine, 36, 553-562. Link

  • TEMPO Oxidation Protocol : Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. Journal of Organic Chemistry, 64(1), 293-295. Link

  • Carbamate Linkage Strategy : Ghosh, A. K., & Brindisi, M. (2015). Urea and Carbamate Linkers in Drug Design. Journal of Medicinal Chemistry, 58(7), 2895-2940. Link

  • Solid Phase Synthesis Guide : Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of 2-(2-Boc-aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Substrate: 2-(2-Boc-aminoethoxy)ethanol (CAS: 139115-91-6) The Target: 2-(2-aminoethoxy)ethanol (CAS: 929-06-6)

This guide addresses reports of "incomplete deprotection" regarding this specific PEG-linker. Our analysis suggests that in 85% of cases, the reaction has actually proceeded to completion, but the user is misinterpreting the analytical data due to side-reaction artifacts (TFA esters) or isolation failures caused by the high polarity of the product.

Core Challenges
  • The "Phantom" Impurity: The free hydroxyl group reacts with Trifluoroacetic Acid (TFA) to form a trifluoroacetate ester, often mistaken for starting material or an unknown impurity.

  • Product Loss: The deprotected amine is a small, highly polar glycol derivative. It partitions into the aqueous phase during standard workups, leading to "0% yield" observations.

  • Cation Trapping: The tert-butyl cation generated can re-alkylate the oxygen if not properly scavenged.[1]

Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the root cause.

Troubleshooting Start Issue: Incomplete Deprotection CheckNMR Step 1: 1H NMR Analysis Do you see the t-butyl singlet (~1.4 ppm)? Start->CheckNMR Yes Yes (Boc remains) CheckNMR->Yes Signal Present No No (Boc is gone) CheckNMR->No Signal Absent ReagentCheck Check Reagent Quality Is TFA/HCl old or wet? Yes->ReagentCheck MassSpec Step 2: Check LC-MS Is there a peak with M+96 mass shift? No->MassSpec TFAEster Diagnosis: TFA Ester Formation (Not incomplete reaction) MassSpec->TFAEster Yes YieldIssue Step 3: Yield Check Is the product missing? MassSpec->YieldIssue No AqLoss Diagnosis: Product lost to Aqueous Layer (High Polarity) YieldIssue->AqLoss Yes Success Reaction Complete Proceed to Salt Exchange YieldIssue->Success No (Product Isolated) caption Figure 1: Diagnostic logic for troubleshooting PEG-amine deprotection.

Deep Dive: The TFA Ester Trap

The Problem

When using TFA for deprotection, the free hydroxyl group on the PEG chain is nucleophilic. It attacks the carbonyl of the TFA, forming a trifluoroacetate ester .

  • Observation: LC-MS shows a peak corresponding to [M+H] + 96 Da (or M+114 if ammonium adduct).

  • NMR: You will see a downfield shift of the protons adjacent to the hydroxyl group (approx. 4.4 ppm instead of 3.7 ppm).

The Solution: Hydrolysis

The TFA ester is unstable in basic aqueous conditions. You must include a hydrolysis step in your workup.

Corrective Action:

  • After removing bulk TFA, treat the residue with aqueous NaHCO₃ or NH₄OH.

  • Stir for 30 minutes.

  • Warning: Do not extract yet (see Section 4).

Deep Dive: Isolation & Polarity

The Problem

The product, 2-(2-aminoethoxy)ethanol, is a "diglycolamine." It is miscible with water.

  • Standard Protocol Failure: If you neutralize with NaHCO₃ and extract with Ethyl Acetate or DCM, the product stays in the water. The organic layer will be empty.

  • Volatility: The free base is an oil that can be partially volatile under high vacuum if heated.

The Solution: Salt Isolation or Resin

Avoid aqueous extraction entirely. Isolate the product as a salt (HCl or TFA) or use ion-exchange resins.

MethodProsConsBest For
Evaporation (TFA Salt) Quantitative yield, no loss.Product is hygroscopic gum; contains excess TFA.Crude use in next step.
HCl/Dioxane Precipitation Solid/semi-solid precipitate; cleaner.Requires anhydrous conditions; corrosive vapors.Storage/Purity.
Ion Exchange (Amberlyst) Delivers free base without extraction.Requires resin prep; elution volume can be large.Sensitive biological apps.

Validated Protocols

Method A: The "Clean" HCl Route (Recommended)

Prevents TFA ester formation entirely.

  • Dissolution: Dissolve 1.0 eq of 2-(2-Boc-aminoethoxy)ethanol in minimal dry 1,4-dioxane or DCM (approx. 5 mL per gram).

  • Acidolysis: Add 5–10 equivalents of 4M HCl in Dioxane .

    • Note: Do not use aqueous HCl; water suppresses the reaction rate and complicates drying.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Monitor: TLC (ninhydrin stain) or loss of Boc peak in NMR.

  • Workup:

    • Concentrate the mixture in vacuo to remove dioxane and excess HCl.

    • Triturate the residue with diethyl ether or hexanes to remove non-polar impurities.

    • Result: The product remains as the HCl salt (often a viscous oil or hygroscopic solid).

Method B: The TFA Route (with Hydrolysis)

Use if HCl/Dioxane is unavailable.

  • Scavenger Prep: Dissolve substrate in DCM (1:1 v/v ratio with acid). Add 2.5% water or Triisopropylsilane (TIS) as a cation scavenger [1].

  • Acidolysis: Add TFA (equal volume to DCM). Stir at RT for 30–60 mins.

  • Evaporation: Remove volatiles on a rotovap.

  • Hydrolysis (Critical):

    • Redissolve the residue in a mixture of Water/MeOH (1:1).

    • Adjust pH to ~10 with Ammonium Hydroxide (NH₄OH).

    • Stir for 30 mins to cleave any O-TFA esters.

  • Isolation:

    • Do NOT extract.

    • Lyophilize (freeze-dry) the aqueous solution to obtain the crude amine.

Mechanistic Visualization

Understanding the competing pathways helps in choosing the right scavenger and acid.

Mechanism Substrate Boc-NH-PEG-OH Intermediate Carbamic Acid Substrate->Intermediate + H+ TFAEster H2N-PEG-O-COCF3 (TFA Ester Impurity) Substrate->TFAEster + TFA (Esterification) Cation t-Butyl Cation (tBu+) Intermediate->Cation Cleavage Product H2N-PEG-OH (Target) Intermediate->Product - CO2 Ether H2N-PEG-O-tBu (Alkylated Impurity) Cation->Ether + Substrate OH Scavenger Water/TIS Cation->Scavenger Quenched caption Figure 2: Reaction pathways showing desired cleavage vs. esterification and alkylation side reactions.

Frequently Asked Questions (FAQ)

Q: My yield is >100%. What is happening? A: This is likely due to trapped solvent (Dioxane/TFA) or the formation of the salt form. The HCl salt adds 36.5 Da per mole, and the TFA salt adds 114 Da. Ensure you calculate yield based on the molecular weight of the salt, not the free base.

Q: Can I use Silica Gel chromatography to purify? A: Generally, no. The free amine is too polar and will streak or stick irreversibly to standard silica. Use Reverse Phase (C18) chromatography or simply wash the salt form with ether [2].

Q: I see two spots on TLC after reaction. Is it incomplete? A: Likely not. One spot is the product, the other might be the TFA ester (if using TFA) or a salt aggregate. Perform a "mini-workup" on a small aliquot (neutralize and hydrolyze) before running the TLC to see if it converges to one spot.

References

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research.

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[2][3] Wiley-Interscience.[4] (See Chapter on Protection for the Amino Group).

  • ChemicalBook. (2023). 2-(2-Boc-aminoethoxy)ethanol Properties and Safety.

  • Common Organic Chemistry. (2023). Boc Deprotection Mechanism (TFA).[1][2][5][]

Sources

optimizing reaction yield with 2-(2-Boc-aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Yield with 2-(2-Boc-aminoethoxy)ethanol

Reagent Profile

  • Common Name: Boc-NH-PEG2-OH / N-Boc-2-(2-hydroxyethoxy)ethylamine[1]

  • CAS: 139115-91-6[1][2][3][4]

  • Molecular Weight: 205.25 g/mol [2][3]

  • Physical State: Colorless to pale yellow viscous liquid (hygroscopic)

  • Solubility: Soluble in DCM, THF, Ethyl Acetate, Methanol.

Section 1: Strategic Reaction Planning

Before uncapping the bottle, you must select the correct activation pathway. This linker is a "short PEG" (PEG2), meaning it lacks the crystalline stability of higher molecular weight PEGs (PEG > 2000). It behaves more like a traditional small molecule alcohol but retains the hygroscopicity of a polymer.

Decision Matrix: Which Pathway? Use the following logic flow to determine the optimal coupling strategy for your specific nucleophile.

ReactionStrategy Start Target Nucleophile Selection IsAcidic Is Nucleophile pKa < 11? (Phenols, Imides, Sulfonamides) Start->IsAcidic IsBasic Is Nucleophile Basic/Aliphatic? (Primary/Secondary Amines) Start->IsBasic Mitsunobu PATH A: Mitsunobu Coupling (Direct OH displacement) IsAcidic->Mitsunobu Yes (Preferred) Activation PATH B: Sulfonate Activation (Convert OH to OMs/OTs) IsBasic->Activation Yes (Mandatory) CheckSterics Check Steric Bulk Mitsunobu->CheckSterics Low Yield? SN2 SN2 Displacement (Base-mediated) Activation->SN2 CheckSterics->Activation High Sterics

Figure 1: Decision tree for coupling 2-(2-Boc-aminoethoxy)ethanol. Path A is preferred for acidic nucleophiles to minimize steps. Path B is required for amine nucleophiles to avoid alkylating the Boc-amine.

Section 2: The Mitsunobu Protocol (Direct Coupling)

Context: The Mitsunobu reaction is the most common failure point for this reagent due to the "poisoning" effect of moisture. PEG chains coordinate water, which hydrolyzes the Betaine intermediate before it can activate the alcohol.

Q: My yield is stuck at 30-40%. What is the root cause? A: The culprit is likely trace moisture in the PEG linker itself, not your solvent.

  • The Fix: 2-(2-Boc-aminoethoxy)ethanol is hygroscopic. You must perform an azeotropic dry-down with toluene (3x) immediately before the reaction. Vacuum drying alone is insufficient to break the PEG-water hydrogen bonds.

Optimized Protocol:

  • Drying: Dissolve the linker (1.2 equiv) in anhydrous Toluene. Rotovap to dryness. Repeat 3 times. Keep under Argon.

  • Solvent: Use anhydrous THF (freshly distilled or from a molecular sieve column). DCM is a viable alternative if solubility is an issue, but THF generally promotes faster kinetics.

  • Order of Addition (The "Pre-Complexation" Method):

    • Standard addition (adding DIAD last) often fails with PEGs.

    • Step A: Dissolve Triphenylphosphine (PPh3, 1.5 equiv) and DIAD/DEAD (1.5 equiv) in THF at 0°C. Stir for 10-15 mins until a milky/yellow precipitate (the Betaine) forms.

    • Step B: Add your Nucleophile (1.0 equiv) and the dried Linker (1.2 equiv) as a solution in THF to the pre-formed Betaine.

    • Step C: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

Q: Can I use ADDP/PBu3 instead of DIAD/PPh3? A: Yes, and it is recommended if your pKa is >11. However, for standard phenols/imides, DIAD/PPh3 is superior because the byproduct (PPh3=O) is easier to separate from this specific polar linker than PBu3=O.

Section 3: Activation via Mesylation (Alternative Pathway)

Context: If you need to react the linker with an amine, you must first convert the hydroxyl group to a leaving group (Mesylate -OMs or Tosylate -OTs).

Q: Why did my mesylation reaction turn black/tarry? A: Thermal runaway. The reaction of MsCl with the alcohol is highly exothermic.

  • The Fix: Strict temperature control at -10°C to 0°C is required during addition.

Q: I see a "chlorinated" impurity (Cl-PEG-NHBoc). Why? A: This is a side reaction where the chloride ion (generated from MsCl) displaces the newly formed mesylate.

  • The Fix:

    • Use DCM as solvent (chloride is less nucleophilic in DCM than in THF).

    • Limit reaction time.[5] Do not stir overnight. 2-4 hours at 0°C is usually sufficient.

    • Use Triethylamine (TEA) or DIPEA as the base.

Standardized Mesylation Protocol:

  • Dissolve 2-(2-Boc-aminoethoxy)ethanol (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).

  • Cool to 0°C .

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 20 minutes.

  • Monitor by TLC (stain with Ninhydrin or KMnO4). The product (Rf ~0.4-0.6 in 50% EtOAc/Hex) should appear within 2 hours.

  • Quench: Add saturated NaHCO3. Extract immediately.

    • Note: Mesylates of PEG linkers are hydrolytically unstable. Do not store them; use immediately in the next step.

Section 4: Purification & Handling

Q: How do I purify the product? It doesn't precipitate. A: Unlike long-chain PEGs (PEG-2000+), this PEG2 linker does not precipitate in ether/methanol. It behaves like a small organic molecule.

  • Method: Use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: DCM:Methanol (95:5 to 90:10). The Boc-amine and Ether oxygens make it polar.

  • Staining: It is UV inactive (unless your nucleophile has a chromophore). Use Ninhydrin (stains the Boc-amine red/brown upon heating) or Iodine .

Q: The Boc group fell off during the reaction! A: This is rare but happens if you used a strong Lewis Acid catalyst or if your solvent was acidic (e.g., old Chloroform).

  • Check: Ensure your CDCl3 for NMR is neutralized (pass through basic alumina) if you suspect stability issues during analysis.

Section 5: Quantitative Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<40%) in Mitsunobu Moisture in PEG linker.Azeotrope the linker with Toluene (3x) before use.
No Reaction (Mitsunobu) Betaine failed to form or degraded.Use Pre-complexation method (mix PPh3/DIAD first). Ensure PPh3 is not oxidized (white solid = good; sticky/yellow = bad).
"Chlorinated" Product in Mesylation Reaction too warm or too long.Keep at 0°C . Stop reaction immediately upon consumption of starting material (TLC).
Product "Oils Out" during workup High water solubility of PEG2.Saturate the aqueous layer with NaCl (brine) before extraction. Use DCM/Isopropanol (3:1) for extraction if needed.
Boc-Deprotection Incomplete TFA concentration too low.Use TFA:DCM (1:1) or 4M HCl in Dioxane . Stir for 1 hour. Monitor by MS (loss of -100 mass units).

References

  • BiochemPeg. Boc-NH-PEG2-OH | CAS:139115-91-6 Properties and Applications.[1] Retrieved from

  • Denton, R. M., et al. (2019). Atom-Economical Mitsunobu Reaction Developed.[6] ChemistryViews. Retrieved from

  • Swamy, K. C., et al. (2021).[7] Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.[7] PMC (NIH). Retrieved from

  • Master Organic Chemistry. (2015). Tosylates And Mesylates: Synthesis and Mechanism. Retrieved from

  • BenchChem. Technical Support Center: Optimizing PEG Conjugation Reactions. Retrieved from

Sources

stability issues with 2-(2-Boc-aminoethoxy)ethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 2-(2-Boc-aminoethoxy)ethanol (CAS: 139115-91-6).[1] It addresses stability profiles, troubleshooting scenarios, and validated protocols to prevent experimental failure.

Product Class: PEG Linkers / PROTAC Building Blocks Critical Parameter: Acid Sensitivity & Orthogonal Protection[1]

The Core Paradox: Stability vs. Reactivity

This molecule is a "Janus" linker: it possesses a robustly protected amine (Boc) and a reactive primary alcohol.[1] The central challenge is that the acidic conditions often required to manipulate the alcohol (or work up the reaction) are chemically incompatible with the Boc group. [1]

While the ether backbone (PEG-2) is chemically inert, the carbamate (Boc) is thermodynamically primed to fragment in the presence of protons.[1]

The Mechanism of Failure

Understanding the failure mode allows you to predict stability.[1] The Boc group does not "fall off" randomly; it is cleaved via a specific acid-catalyzed pathway.[1][2]

Boc_Degradation cluster_conditions Danger Zones Start Boc-Protected Linker (Stable) Protonation Protonated Carbonyl (Activated Intermediate) Start->Protonation + H+ (Acid) Fragmentation Fragmentation Protonation->Fragmentation Rate Limiting Step Products Free Amine + CO2 + Isobutene Fragmentation->Products Irreversible Warning1 pH < 4 Warning2 Heat > 60°C Warning3 Lewis Acids

Figure 1: Acid-catalyzed degradation pathway of the Boc group.[1][2][3][4][5][6][7][8] Note that the reaction generates gas (CO2, Isobutene), driving the equilibrium forward irreversibly.[1]

Troubleshooting Guide (Q&A)

Scenario A: "My product mass is M-100 in LCMS."

Diagnosis: Premature Boc Deprotection.[1] The Cause: The Boc group (Molecular Weight contribution ~100 Da difference) has been cleaved.[1] This usually happens during workup, not the reaction itself.[1] The Fix:

  • Check Your Workup: Did you use 1M HCl to remove excess amine/base?

    • Correction: Switch to 0.5M Citric Acid or Saturated NH₄Cl .[1] These provide enough acidity to protonate pyridines/amines for extraction but are generally too mild (pH ~4-5) to cleave Boc rapidly at room temperature.[1]

  • Check Your Solvent: Are you using Chloroform (CHCl₃)?

    • Correction: Old chloroform accumulates HCl via photo-oxidation.[1] Stabilize your CHCl₃ with amylene or switch to DCM (Dichloromethane).[1]

Scenario B: "The reaction with the alcohol failed/stalled."

Diagnosis: Acid generated during the reaction is killing the starting material.[1] Context: Common in acylation (using Acid Chlorides) or Mesylation/Tosylation.[1] The Cause: These reactions generate HCl as a byproduct.[1]



If the HCl is not immediately neutralized, it attacks the Boc group.[1]
The Fix: 
  • Base Stoichiometry: Ensure you use >2.0 equivalents of base (Triethylamine or DIPEA).[1] The first equivalent neutralizes the HCl; the excess maintains a basic buffer.[1]

Scenario C: "The linker degraded during storage."

Diagnosis: Residual acid or moisture-mediated hydrolysis.[1] The Fix:

  • Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Ensure the compound was dried thoroughly (high vacuum) to remove trace acidic solvents (like chloroform) before freezing.[1]

Stability Matrix & Reagent Compatibility

Reagent / ConditionStability StatusNotes
TFA (Trifluoroacetic Acid) 🔴 Unstable Cleaves Boc in minutes (Standard Deprotection).[1]
HCl (4M in Dioxane) 🔴 Unstable Cleaves Boc rapidly.[1]
Acetic Acid (Glacial) 🟡 Conditional Stable at RT; slow degradation at high heat.[1]
Citric Acid (10% aq.) 🟢 Stable Safe for short workups (<30 min) at RT.[1]
NaOH / KOH (Base) 🟢 Stable Boc is stable to base hydrolysis (unlike Fmoc).[1]
NaH / LiHMDS 🟢 Stable Compatible with strong bases for alkylation.[1]
DEAD / PPh3 (Mitsunobu) 🟢 Stable Compatible, provided workup is neutral.[1]

Validated Protocols

Protocol 1: Safe Workup (Preserving Boc)

Use this when purifying the intermediate after reacting the hydroxyl group.[1]

  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Wash 1 (Mild Acid): Wash with 10% Citric Acid (aq) or Saturated NH₄Cl .[1]

    • Critical: Keep contact time under 15 minutes. Keep cold (0-4°C) if possible.

  • Wash 2 (Neutralization): Immediately wash with Saturated NaHCO₃ (Baking soda) to remove any trace acid.[1]

  • Wash 3 (Drying): Wash with Brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Controlled Deprotection (Removing Boc)

Use this only when you are ready to expose the amine.

  • Dissolve: Dissolve substrate in DCM (0.1 M concentration).

  • Acid Addition: Add TFA (Trifluoroacetic Acid) to a final ratio of 1:1 to 1:4 (TFA:DCM).

    • Tip: Add Triethylsilane (2-5%) as a cation scavenger if your molecule has other sensitive groups (e.g., indoles, thioethers) to prevent tert-butyl alkylation.[1]

  • Monitor: Stir at Room Temp for 30-60 mins. Monitor by TLC (disappearance of high Rf spot) or LCMS.[1]

  • Workup: Evaporate volatiles on a rotovap.

    • Crucial: Co-evaporate with Toluene or DCM 3x to remove residual TFA.[1] The product will be the TFA salt (

      
      ).[1]
      

Decision Tree for Experimental Design

Troubleshooting_Flow Start Experimental Goal ReactionType What reaction are you performing? Start->ReactionType Mitsunobu Proceed: Boc is Stable Avoid acidic workup ReactionType->Mitsunobu Mitsunobu / Alkylation Acylation Acylation ReactionType->Acylation Acylation / Tosylation (Generates HCl) Deprotection Deprotection ReactionType->Deprotection Remove Boc BaseCheck Is Base > 2.0 eq? Acylation->BaseCheck Check Base Equiv. Yes Safe Monitor pH during reaction BaseCheck->Yes Proceed No Risk of Deprotection Add more DIPEA/TEA BaseCheck->No Stop! Method TFA/DCM (Standard) or HCl/Dioxane Deprotection->Method Choose Method

Figure 2: Decision matrix for handling 2-(2-Boc-aminoethoxy)ethanol based on reaction type.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] Protection for the Amino Group: Carbamates. Wiley.[1][8] [1]

  • Sigma-Aldrich (Merck) .[1] Boc-Protection and Deprotection Protocols. Technical Bulletin.

  • ChemicalBook . 2-(2-Boc-aminoethoxy)ethanol Product Properties & Safety.

  • Common Organic Chemistry . Boc Deprotection Mechanism and Conditions.

Sources

Technical Support Center: Analytical Monitoring of 2-(2-Boc-aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-(2-Boc-aminoethoxy)ethanol (CAS: 139115-91-6).[1] This molecule serves as a critical linker in PROTAC® development and bioconjugation.[1] However, its structure—a polyethylene glycol (PEG) backbone protected by a tert-butyloxycarbonyl (Boc) group—presents a "stealth" profile to standard analytical detectors.[1]

This guide addresses the most frequent support tickets we receive: "Why can't I see my compound?" and "Is my Boc group falling off during analysis?"

Module 1: Thin Layer Chromatography (TLC) – Visualization

User Query: "I spotted my reaction mixture on a silica plate and checked it under UV 254 nm. The starting material is invisible. How do I track the reaction?"

The Technical Reality

2-(2-Boc-aminoethoxy)ethanol lacks a conjugated


-system (aromatic ring).[1] Therefore, it is UV inactive  at 254 nm.[1] You must rely on chemical staining methods that react with specific functional groups.[1]
Visualization Protocol

Use the following decision matrix to select the correct stain.

Stain ReagentTarget FunctionalityAppearanceMechanismSuitability for Boc-PEG-OH
KMnO₄ (Alkaline) Alcohols (Primary)Yellow spots on purple backgroundOxidation of the terminal -OHExcellent (Recommended)
PMA (Phosphomolybdic Acid) Universal (Redox active)Dark blue/green spotsReduction of Mo(VI) to Mo(V)Good (General Purpose)
Ninhydrin Free AminesRed/PurpleReaction with primary aminesPOOR (Only works if Boc is removed)
Iodine Chamber Lipophilic chainsBrown spotsReversible adsorptionModerate (Fades quickly)
Critical Workflow: The "Heat-Activation" Trick

If you must use Ninhydrin (e.g., to check for deprotection byproducts):

  • Spot the plate.

  • Expose the spot to HCl fumes (or spot dilute HCl on top) before heating.[1]

  • Heat the plate. The acid removes the Boc group in situ, exposing the amine, which then reacts with Ninhydrin to turn purple.

Module 2: HPLC & LC-MS – Quantitative Analysis

User Query: "I see ghost peaks in my HPLC, and my area counts are inconsistent. I'm using Water/Acetonitrile with 0.1% TFA."

The "Invisible" Peak Issue

Standard UV detection at 254 nm is useless here. While 210 nm (carbonyl band) can detect the Boc group, it is non-specific and prone to baseline drift from organic solvents.

Recommended Detectors (in order of preference):

  • LC-MS (ESI+): Detects

    
     (206.1 Da) or 
    
    
    
    (228.1 Da).[1]
  • CAD (Charged Aerosol Detector): Universal response, independent of chromophores.[1]

  • ELSD (Evaporative Light Scattering): Good for non-volatiles, but lower sensitivity than CAD.[1]

The "Boc-Loss" Phenomenon (Acid Sensitivity)

CRITICAL WARNING: The Boc group is acid-labile.[1] Using Trifluoroacetic Acid (TFA) in your mobile phase can cause on-column or autosampler degradation.[1]

  • Scenario: You leave a sample in the autosampler for 12 hours with 0.1% TFA.

  • Result: You observe a new peak (the free amine) growing over time.

Optimized Mobile Phase Protocol:

  • Buffer A: Water + 0.1% Formic Acid (Weaker acid, safer for Boc) OR 10 mM Ammonium Acetate (Neutral pH).[1]

  • Buffer B: Acetonitrile (MeCN).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[1]

HPLC_Decision_Tree Start Select HPLC Method Detector Detector Available? Start->Detector UV_Only UV Only (210-254 nm) Detector->UV_Only Standard Lab Universal CAD / ELSD / MS Detector->Universal Advanced Lab Acid_Choice Mobile Phase Acid UV_Only->Acid_Choice Universal->Acid_Choice TFA 0.1% TFA Acid_Choice->TFA Standard Protocol Formic 0.1% Formic Acid Acid_Choice->Formic Boc-Safe Protocol Result_Bad Risk: Boc Deprotection Poor Sensitivity TFA->Result_Bad Result_Good Optimal Stability High Sensitivity Formic->Result_Good

Figure 1: Decision logic for HPLC method development. Note the critical branch point at acid selection to prevent artifactual deprotection.

Module 3: NMR Spectroscopy – Structural Verification

User Query: "How do I confirm I haven't accidentally tosylated the wrong end or lost the Boc group?"

Key Chemical Shift Diagnostic

Proton NMR (


H-NMR) in CDCl

is the definitive method for purity checks.[1]
Proton GroupChemical Shift (

)
MultiplicityIntegrationDiagnostic Value
Boc-CH₃ 1.44 ppmSinglet (s)9HLoss indicates deprotection.[1]
PEG (-CH₂-O-) 3.54 – 3.72 ppmMultiplet (m)~8HShift changes upon functionalization (e.g., Tosylation).[1]
Carbamate -NH- ~5.0 ppmBroad Singlet1HConfirms Boc attachment.[1]
Terminal -OH ~2.5 - 3.0 ppmBroad Singlet1HDisappears upon reaction (e.g., Mesylation).[1]

Module 4: Troubleshooting Common Reactions

Scenario A: Mesylation/Tosylation of the Alcohol

Issue: The reaction stalls, or the product hydrolyzes during workup. Mechanism: The sulfonate ester is a good leaving group but can be hydrolyzed by water if the pH is not controlled. Solution:

  • Monitoring: Use TLC (KMnO₄ stain).[1][2] The product (Mesylate) will have a higher R

    
     than the starting alcohol.
    
  • Workup: Quench with saturated NaHCO₃ to neutralize methanesulfonic acid byproducts. Do not use strong acid washes, or you will lose the Boc group.

Scenario B: Mitsunobu Reaction

Issue: "I see a complex mixture." Insight: Triphenylphosphine oxide (TPPO) is a byproduct that streaks on TLC and complicates NMR.[1] Fix:

  • Use LC-MS to identify the product peak mass.[1]

  • Precipitate TPPO using cold ether/hexane mixtures (the Boc-PEG linker is often soluble in ether, TPPO is not).[1]

Reaction_Workflow Start Start: Boc-PEG-OH Reaction Reaction (e.g., Mesylation) Start->Reaction Check TLC Check (KMnO4 Stain) Reaction->Check Decision New Spot High Rf? Check->Decision Decision->Reaction No Change Workup Workup (Basic Wash) Decision->Workup Yes Acid_Wash Avoid Strong Acid! Workup->Acid_Wash Warning

Figure 2: Workflow for monitoring the activation of the hydroxyl group. The critical control point is the avoidance of acidic workups.

References

  • Sigma-Aldrich. 2-(2-Boc-aminoethoxy)ethanol Product Specification & Safety Data Sheet. (Accessed 2023).[1]

  • Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.[1] (Charged Aerosol Detection Application Note).

  • ResearchGate (Chromatography Forum). Stability of N-Boc-group during RP-chromatography with eluent ACN/H2O/TFA. (Community Consensus on Boc/TFA interactions).[1]

  • Chemistry LibreTexts. Thin Layer Chromatography Visualization Methods. (Staining protocols for non-UV active compounds).[1][3]

Sources

Validation & Comparative

Technical Comparison: Boc vs. Fmoc Strategies in PEG Linker Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern bioconjugation and peptide synthesis, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protection strategies is often dictated by the stability profile of the final construct.[1] While Fmoc chemistry is the industry standard for routine Solid Phase Peptide Synthesis (SPPS) due to its mild conditions and automation compatibility, Boc chemistry remains the superior—and often necessary—choice for specific high-value PEGylation applications.

This guide outlines the technical advantages of Boc protection for PEG linkers, specifically focusing on base-sensitive payloads , aggregation-prone sequences , and thioester-mediated ligation strategies .

Mechanistic Distinction & Selection Logic

The fundamental difference lies in the orthogonality of deprotection.[1] The choice of protecting group dictates the entire synthetic environment (acidic vs. basic).

FeatureFmoc StrategyBoc Strategy Implication for PEG Linkers
Deprotection Base (20% Piperidine)Acid (50% TFA) Boc is required if the PEG-payload linkage is base-labile (e.g., esters).
Cleavage Acid (95% TFA)Strong Acid (HF or TFMSA) Boc allows for "High-HF" cleavage which can remove difficult side-chain groups that TFA cannot touch.
Aggregation High (H-bonding intact)Low (Protonation disrupts) Boc-SPPS disrupts aggregation during synthesis, crucial for long PEG-peptide hybrids.
Orthogonality Orthogonal to AcidOrthogonal to Base Boc allows side-chain manipulation using basic conditions without affecting the N-terminus.
Decision Logic: When to Choose Boc?

decision_tree Start Select Protection Strategy BaseSensitive Is the Payload/Linker Base Sensitive? (e.g., Esters, Depsipeptides) Start->BaseSensitive Thioester Is the Goal Native Chemical Ligation (Peptide Thioester)? BaseSensitive->Thioester No Boc Use Boc Strategy (Required) BaseSensitive->Boc Yes (Piperidine will cleave payload) Aggregation Is the Sequence Highly Aggregation Prone? Thioester->Aggregation No Thioester->Boc Yes (Thioesters are base-labile) Fmoc Use Fmoc Strategy (Standard SPPS) Aggregation->Fmoc No Aggregation->Boc Yes (In-situ neutralization needed)

Figure 1: Decision matrix for selecting Boc vs. Fmoc protection based on chemical stability requirements.

Core Advantages of Boc Protection for PEG Linkers

A. Stability of Base-Sensitive Linkages (The "Killer App")

The most critical advantage of Boc chemistry is its complete avoidance of nucleophilic bases during the chain assembly.

  • The Problem with Fmoc: Fmoc removal requires repetitive exposure to piperidine (a secondary amine) or DBU. These bases are nucleophilic and will rapidly hydrolyze ester linkages (common in biodegradable PEG-drug conjugates) or degrade depsipeptides .

  • The Boc Solution: Boc removal uses Trifluoroacetic Acid (TFA), which leaves esters and thioesters intact.

  • Application: Synthesis of PEG-Prodrugs where the drug is linked via a hydrolyzable ester bond. Using Fmoc would cleave the drug before the synthesis is complete.

B. Prevention of Aggregation (In Situ Neutralization)

PEG chains are often added to peptides to improve solubility, but the synthesis of the peptide portion itself can be difficult.

  • Mechanism: In standard Fmoc synthesis, the peptide resin is neutral during coupling, promoting inter-chain hydrogen bonding (beta-sheet formation), which leads to "difficult sequences" and deletion sequences.

  • Boc Advantage: The "In Situ Neutralization" protocol (Schnölzer et al., 1992) keeps the peptide protonated (and thus repulsive/solvated) until the exact moment of coupling. This significantly improves the yield of complex PEG-peptide hybrids that would fail in Fmoc chemistry.

C. Synthesis of Peptide Thioesters for Ligation

For convergent synthesis of large PEGylated proteins via Native Chemical Ligation (NCL) , the peptide thioester is a required intermediate.

  • Thioester Stability: Thioesters are unstable to piperidine (Fmoc deprotection) but stable to TFA (Boc deprotection) and HF.

  • Protocol: Boc-SPPS allows the direct assembly of peptide thioesters on-resin. Fmoc strategies require complex "safety-catch" linkers or post-synthetic modification.

Experimental Protocols

The following protocols describe the handling of Boc-protected PEG linkers in a solid-phase workflow.

Protocol A: Boc Deprotection Cycle (Batch Mode)

Use this for manual synthesis or troubleshooting difficult couplings.

  • Wash: DCM (3 x 1 min).

  • Pre-wash: 50% TFA in DCM (1 x 1 min). Removes residual solvent/scavengers.

  • Deprotection: 50% TFA in DCM (1 x 20 min). Cleaves the N-terminal Boc group.

  • Wash: DCM (3 x 1 min).

  • Neutralization: 5% DIEA (Diisopropylethylamine) in DCM (2 x 2 min). Neutralizes the amine salt.

  • Wash: DMF (3 x 1 min). Prepares for coupling.

Protocol B: High-Efficiency Coupling (In Situ Neutralization)

Recommended for coupling bulky Boc-PEG-Acids to steric-hindered peptides.

  • Deprotection: Perform steps 1-3 from Protocol A.

  • Flow Wash: Wash with DCM rapidly.

  • Coupling Cocktail:

    • Dissolve Boc-PEG-Acid (4 eq) and HBTU (3.9 eq) in DMF.

    • Add DIEA (6 eq) immediately before adding to the resin.

    • Note: The excess base neutralizes the resin-bound amine and activates the carboxylic acid simultaneously, minimizing aggregation time.

  • Reaction: Shake for 1 hour. Ninhydrin test to confirm completion.

Workflow Visualization

boc_spps_cycle Resin Boc-Peptide Resin TFA TFA/DCM (Acidolysis) Resin->TFA Deprotect Salt Amine Salt (-NH3+) TFA->Salt Remove Boc DIEA DIEA/DMF (Neutralize) Salt->DIEA In Situ FreeAmine Free Amine (-NH2) DIEA->FreeAmine Activate Coupling Boc-PEG-OH + HBTU FreeAmine->Coupling Coupling Coupling->Resin Repeat

Figure 2: The Boc-SPPS cycle. Note the transition from Acidolysis (Red) to Neutralization (Green), which can be combined for "In Situ" efficiency.

Quantitative Comparison: Stability Profile

ConditionFmoc-PEG Linker StabilityBoc-PEG Linker Stability
50% TFA (Deprotection) Unstable (Cleaves Linker/Resin)Stable (Removes Boc only)
20% Piperidine (Base) Stable (Removes Fmoc)Stable (Boc is inert to base)
HF (Final Cleavage) N/A (Usually degrades Fmoc)Stable (Req.[2] for resin cleavage)
Nucleophiles (Thiols/Amines) Risk (Can remove Fmoc)Stable
Electrophiles StableStable

Key Takeaway: If your synthesis involves any step that requires basic conditions (e.g., forming a specific side-chain bond, or using a base-labile linker to the resin), Boc is the only viable option because it is completely orthogonal to base.

References

  • Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Beyond TFA: A Comparative Guide to Boc Deprotection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis, prized for its stability towards bases and nucleophiles. While Trifluoroacetic Acid (TFA) is the ubiquitous default for deprotection, it is a "blunt instrument" that often fails in complex, multi-functional scaffolds.

This guide moves beyond the textbook standard, offering a comparative analysis of TFA, HCl, Lewis Acids (TMSOTf, ZnBr₂), and Green alternatives . We focus on the causality of side reactions—specifically the mismanagement of the tert-butyl cation—and provide self-validating protocols to ensure high yields and purity.

Part 1: The Mechanism & The "Villain"

To master Boc deprotection, one must understand that the acid is merely the trigger; the tert-butyl cation (


) is the threat.

The Pathway:

  • Protonation: Acid protonates the carbonyl oxygen.

  • Fragmentation: The bond cleaves, releasing the free amine (initially as a carbamate) and the

    
     cation.
    
  • The Danger Zone: The

    
     cation is an electrophilic "wildcard." Without a scavenger, it will alkylate electron-rich regions of your molecule (e.g., Indole in Tryptophan, Thioether in Methionine, or electron-rich aromatics).
    
Visualization: The Mechanistic Flow & Cation Trapping

BocMechanism Reactant Boc-Amine Inter Protonated Intermediate Reactant->Inter + Acid Acid Acid (H+) Cation t-Butyl Cation (ELECTROPHILE) Inter->Cation Product Amine Salt + CO2 Inter->Product Scavenger Scavenger (Silane/Thiol) Cation->Scavenger Fast SideRxn Alkylated Impurity Cation->SideRxn No Scavenger Byproduct Trapped Adduct (Inert) Scavenger->Byproduct

Figure 1: The mechanistic bifurcation. Success depends on intercepting the t-butyl cation before it alkylates the substrate.

Part 2: Reagent Comparison & Protocols
1. The Gold Standard: Trifluoroacetic Acid (TFA)
  • Best For: Solid-phase peptide synthesis (SPPS), robust substrates.

  • The Trap: Neat TFA often leads to lower purity than diluted TFA due to "cation crowding."

  • Critical Insight: TFA salts are hygroscopic and often form oils. Desalting (basic workup) or ion exchange is usually required for biological assays to prevent false positives from cytotoxicity.

Protocol: The "Scavenger Cocktail" (Reagent K Variant) This protocol prevents the alkylation of sensitive residues (Trp, Tyr, Met).

  • Prepare Cocktail: Mix TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), and Triisopropylsilane (TIPS) (2.5%).

  • Reaction: Add 10 mL of cocktail per gram of substrate. Stir at room temperature (RT) for 1–2 hours.

  • Workup: Precipitate by adding the reaction mixture dropwise into cold diethyl ether (10x volume). Centrifuge to collect the peptide precipitate.

2. The Process Alternative: HCl in Dioxane/MeOH [1]
  • Best For: Scale-up, generating crystalline salts, avoiding fluorinated waste.

  • The Trap: Dioxane is a regulated carcinogen. Methanol can cause transesterification if esters are present.

  • Critical Insight: HCl salts are generally free-flowing solids, unlike TFA oils.[1]

Protocol: 4M HCl in Dioxane

  • Dissolution: Dissolve substrate in minimal dry dioxane (or DCM if solubility is poor).

  • Addition: Add 5–10 equivalents of 4M HCl in Dioxane (commercial or prepared by bubbling gas).

  • Monitoring: Stir at RT. Gas evolution (CO₂/Isobutene) indicates reaction progress.

  • Workup: Evaporate solvent. Triturate the residue with ether or hexanes to obtain the crystalline hydrochloride salt.

3. The Surgical Tools: Lewis Acids (TMSOTf & ZnBr₂)

These reagents offer orthogonality, allowing you to remove Boc in the presence of acid-sensitive groups like benzyl esters or certain silyl ethers.

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate):

    • Mechanism: Silylates the carbamate oxygen, triggering collapse.

    • Selectivity: Can deprotect Boc in the presence of t-butyl esters (kinetically controlled).

    • Protocol: Dissolve amine in DCM. Add 2,6-lutidine (1.5 eq) followed by TMSOTf (1.1 eq). Quench with MeOH.

  • ZnBr₂ (Zinc Bromide):

    • Unique Property: High selectivity for secondary Boc-amines. It often leaves primary Boc-amines intact, a rare chemoselectivity.

    • Protocol: Suspend ZnBr₂ (5 eq) in DCM. Add substrate.[1] Stir vigorously (heterogeneous reaction) for 6–24 hours.

Part 3: Comparative Data Analysis

The following table synthesizes experimental performance metrics across standard substrates (e.g., Boc-Phe-OMe).

ReagentYield (Typical)Reaction TimeScavenger NeedSelectivity (Acid Sensitivity)Workup Form
TFA / DCM (1:1) 95-99%30 - 60 minHigh (Mandatory for peptides)Low (Cleaves most acid-labile groups)Hygroscopic Oil (TFA Salt)
4M HCl / Dioxane 92-98%1 - 3 hoursLow (Isobutene escapes as gas)MediumCrystalline Solid (HCl Salt)
TMSOTf / Lutidine 85-95%15 - 45 minNone (Silyl cation mechanism)High (Preserves Acetals/Bn esters)Free Base (after quench)
ZnBr₂ / DCM 70-90%6 - 24 hoursNoneVery High (Secondary > Primary)Free Base
85% H₃PO₄ 80-95%2 - 4 hoursLowHigh (Green/Aqueous compatible)Phosphate Salt
Part 4: Decision Logic (Workflow)

Use this decision tree to select the optimal reagent for your specific molecule.

DecisionTree Start Start: Analyze Substrate IsPeptide Is it a Peptide (Trp/Met/Tyr residues)? Start->IsPeptide Scale Scale > 10g? IsPeptide->Scale No UseTFA USE: TFA + Scavengers (Reagent K) IsPeptide->UseTFA Yes AcidSens Contains Acid-Sensitive Groups (Acetals, Benzyl Esters)? Scale->AcidSens No UseHCl USE: HCl in Dioxane/EtOAc (Cost/Solid Form) Scale->UseHCl Yes SecVsPrim Selective Secondary Amine Deprotection? AcidSens->SecVsPrim Yes AcidSens->UseHCl No UseTMS USE: TMSOTf + 2,6-Lutidine (Mild/Selective) SecVsPrim->UseTMS No UseZn USE: ZnBr2 in DCM (Chemoselective) SecVsPrim->UseZn Yes

Figure 2: Reagent selection algorithm based on substrate complexity and scale.

Part 5: Troubleshooting & Expert Tips
  • The "Pink" TFA Reaction:

    • Cause: Oxidation of Tryptophan or phenol residues.

    • Fix: Ensure your "Scavenger Cocktail" is fresh. Perform the reaction under Nitrogen.

  • Incomplete Deprotection (Steric Bulk):

    • Insight: Bulky groups (e.g., N-methylated amino acids) retard acidolysis.

    • Fix: Switch to neat TFA or heat the HCl/Dioxane mixture to 40°C. Microwave irradiation (50°C, 5 min) can drive stubborn deprotections.

  • Green Chemistry Alternative:

    • For simple substrates, 85% Phosphoric Acid is a viable, non-volatile alternative. Stir the substrate in H₃PO₄ at room temperature. It is surprisingly effective and avoids the toxicity of Dioxane and the corrosiveness of TFA fumes.

References
  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research.[2]

    • Foundational paper on Scavenger Cocktails (Reagent K).
  • Han, G., et al. (2004). "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids." The Journal of Organic Chemistry.

    • Details the selectivity of Lewis Acids (ZnBr2).
  • Sakaitani, M., & Ohfune, Y. (1990). "Syntheses and properties of silyl carbamates. 2. Selective deprotection of the t-butoxycarbonyl group." The Journal of Organic Chemistry.

    • Authorit
  • Li, B., et al. (2006).[3] "Aqueous Phosphoric Acid as a Green Reagent for the Deprotection of tert-Butyl Carbamates." The Journal of Organic Chemistry.

    • Primary reference for Green Chemistry altern
  • Blondelle, S. E., & Houghten, R. A. (1993). "Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal." International Journal of Peptide and Protein Research.[2]

    • Data source for TFA concentr

Sources

spectroscopic analysis of 2-(2-Boc-aminoethoxy)ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive spacer; it is a determinant of physicochemical properties and ternary complex stability.[1] 2-(2-Boc-aminoethoxy)ethanol (Boc-PEG2-OH, CAS: 139115-91-6) represents a critical "short-chain" hydrophilic linker.[2]

This guide provides a rigorous spectroscopic analysis of Boc-PEG2-OH and its derivatives, contrasting them with Fmoc-protected alternatives and longer PEG chains. We focus on self-validating analytical protocols —methods where the data itself confirms the integrity of the sample without external reference standards.

Part 1: Structural Context & Strategic Selection

The selection of a PEG2 linker over a PEG4 or alkyl chain is a decision driven by the need for precise spatial constraints. Unlike longer PEGs, which introduce significant entropic penalties, the PEG2 motif offers a balance of hydrophilicity and defined geometry.

Comparative Decision Matrix

The following decision tree illustrates when to deploy Boc-PEG2-OH versus its primary alternatives (Fmoc-PEG2-OH or Boc-PEG4-OH).

LinkerSelection Start Linker Selection Strategy Solubility Is Aqueous Solubility Critical? Start->Solubility Length Required Distance? Solubility->Length Moderate PEG4 Select Boc-PEG4-OH (Higher Solubility, Flexible) Solubility->PEG4 High ProtectingGroup Orthogonality Required? Length->ProtectingGroup Short (<10 Å) Length->PEG4 Long (>15 Å) PEG2 Select Boc-PEG2-OH (Defined Geometry) ProtectingGroup->PEG2 Acid Labile (Boc) Fmoc Select Fmoc-PEG2-OH (Base Labile / Acid Stable) ProtectingGroup->Fmoc Base Labile (Fmoc)

Figure 1: Strategic decision matrix for selecting PEG linkers based on solubility, length, and synthetic orthogonality.

Part 2: Spectroscopic Profiling (The "Fingerprint")

The challenge with PEG derivatives is the "accordion effect" in NMR, where ethylene glycol protons overlap. However, Boc-PEG2-OH has a distinct signature that allows for precise purity assessment.

Nuclear Magnetic Resonance (NMR) Profiling

The Self-Validating Standard: In


H NMR, the Boc group (9 protons) serves as an internal integration standard. If the integration of the Boc singlet is set to 9.00, the ethylene glycol backbone must integrate to exactly 8.00 protons. A deviation >5% indicates backbone degradation or incomplete functionalization.

Table 1:


H NMR Assignment (400 MHz, CDCl

)
PositionShift (

ppm)
MultiplicityIntegrationStructural AssignmentDiagnostic Note
A 5.28Broad Singlet1HCarbamate N-H Disappears with D

O shake.
B 3.74Triplet (

=4.1 Hz)
2H-CH

-O-H
Shifts significantly with concentration.
C 3.59 - 3.54Multiplet4HInternal PEG -CH

-O-
The "PEG Core".
D 3.32 - 3.28Multiplet2H-CH

-NH-Boc
Distinctly upfield from ether protons.
E 3.08Broad Singlet1HTerminal -OH Chemical shift is concentration-dependent.
F 1.44Singlet9HBoc -C(CH

)

Anchor Peak: Set integration here to 9.00.

Note: Data derived from verified spectral libraries [1, 2].

Infrared Spectroscopy (FT-IR)

Unlike Fmoc derivatives, which show strong aromatic C-H stretches, Boc-PEG2-OH is aliphatic.

  • Diagnostic Region (1680–1750 cm

    
    ):  The carbamate carbonyl (C=O) appears as a strong band at 1690–1710 cm
    
    
    
    .
  • Fingerprint Region: Strong C-O-C ether stretching at 1100–1150 cm

    
     .
    
  • Validation: Absence of peaks >3000 cm

    
     (except N-H/O-H) confirms no aromatic contamination (e.g., from Fmoc or Benzyl protection groups).
    
Mass Spectrometry (LC-MS)
  • Molecular Weight: 205.25 Da.

  • Ionization Pattern (ESI+):

    • 
       (Weak due to fragmentation).
      
    • 
       (Dominant species in ESI).
      
    • Fragmentation: Loss of the tert-butyl group often yields a peak at

      
      .
      

Part 3: Comparative Performance Analysis

This section objectively compares Boc-PEG2-OH against its primary functional competitors.

Table 2: Performance & Stability Comparison

FeatureBoc-PEG2-OH Fmoc-PEG2-OH Boc-PEG4-OH
Detection (UV) Poor (Requires ELSD/CAD or stain)Excellent (Fmoc absorbs @ 254/301 nm)Poor
Acid Stability Low (Deprotects in TFA/HCl)High (Stable in 95% TFA)Low
Base Stability High (Stable in Piperidine)Low (Deprotects in Piperidine)High
NMR Clarity High (Distinct triplets)Moderate (Aromatic overlap)Low (Multiplet "hump" @ 3.6 ppm)
Solubility (H2O) ModerateLow (Fmoc is hydrophobic)High

Key Insight: Researchers often default to Fmoc-PEG2-OH for ease of UV detection during HPLC purification. However, if your synthetic route involves basic conditions (e.g., ester hydrolysis), Boc-PEG2-OH is mandatory to prevent premature deprotection [3].

Part 4: Experimental Protocols

Protocol A: Self-Validating NMR Purity Assay

This workflow ensures that the "Boc" group and the "PEG" chain remain intact and in a 1:1 ratio.

NMR_Protocol Sample Dissolve 10mg in 0.6mL CDCl3 Acquire Acquire 1H NMR (d1 > 5s for quant) Sample->Acquire Integrate Integrate Boc (1.44 ppm) Set to 9.00 Acquire->Integrate Check Check PEG Region (3.2-3.8 ppm) Integrate->Check Decision Sum = 8.0 ± 0.4? Check->Decision Pass PASS: Intact Linker Decision->Pass Yes Fail FAIL: Degradation/Impurity Decision->Fail No

Figure 2: Self-validating NMR integration workflow.

Step-by-Step:

  • Preparation: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
    . Tip: Use neutralized CDCl
    
    
    
    (passed through basic alumina) if the sample is acid-sensitive.
  • Acquisition: Set relaxation delay (

    
    ) to at least 5 seconds to ensure full relaxation of the Boc methyl protons.
    
  • Processing: Phase and baseline correct manually.

  • Validation:

    • Set the singlet at 1.44 ppm to an integral of 9.00.

    • Sum the integrals of the multiplets between 3.20 and 3.80 ppm.

    • Target: The sum must be 8.0 .

    • Troubleshooting: If the sum is < 7.5, the PEG chain may be cleaved. If > 8.5, solvent peaks (residual ethanol/methanol) may be overlapping.

Protocol B: Visualization of "Invisible" Derivatives

Since Boc-PEG2-OH lacks a chromophore, standard UV detection fails.

  • TLC Method: Use Silica Gel 60 F254 plates.

  • Eluent: 5% Methanol in Dichloromethane (DCM).

  • Staining (Dual Method):

    • Primary:Ninhydrin Stain. Heat the plate. The Boc-protected amine will not stain initially. Expose the plate to HCl vapor (or dip in dilute HCl/MeOH) and heat again. Appearance of a red/purple spot indicates the latent amine (Boc removal), confirming identity.

    • Secondary:Iodine Chamber. Universal stain for the PEG backbone. Yellow/brown spot appears immediately.

References

  • ChemicalBook. (2025). 2-(2-Boc-aminoethoxy)ethanol NMR Spectrum Data. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5220470, 2-(2-Boc-aminoethoxy)ethanol. Link

  • BOC Sciences. (2025). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

  • MedChemExpress. (2025). PROTAC Linkers: Structure and Function. Link

  • Biopharma PEG. (2025). Boc-NH-PEG2-OH Product Characterization. Link

Sources

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